Calcium phosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
tricalcium;diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Ca.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORWJWZARLRLPR-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ca3(PO4)2, Ca3O8P2 | |
| Record name | CALCIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1049803 | |
| Record name | Tricalcium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; [CAMEO] | |
| Record name | CALCIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
7.7g/L | |
| Record name | Calcium Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Density |
2 to 3 at 68 °F (USCG, 1999) | |
| Record name | CALCIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
7758-87-4; 10103-46-5, 7758-87-4, 10103-46-5, 21063-37-6 | |
| Record name | CALCIUM PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8391 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Calcium phosphate, tribasic [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monetite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021063376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tricalcium phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1049803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRICALCIUM PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4C08XP666 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>450 | |
| Record name | Calcium Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
A Comprehensive Overview of Calcium Phosphate Biomaterials: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of calcium phosphate (CaP) biomaterials, covering their fundamental properties, synthesis, and applications in tissue engineering and drug delivery. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the development of novel therapeutic strategies.
Core Concepts in this compound Biomaterials
This compound-based ceramics and composites are a cornerstone in the field of biomaterials due to their chemical similarity to the mineral phase of bone, excellent biocompatibility, and osteoconductivity.[1] These properties make them ideal candidates for a wide range of applications, from bone grafts and coatings for orthopedic implants to advanced drug and gene delivery systems.[1][2] The most commonly utilized CaP ceramics include hydroxyapatite (HA) and trithis compound (TCP), which have been extensively studied for their ability to promote bone regeneration.[1]
The biological performance of CaP biomaterials is intrinsically linked to their physicochemical properties, which can be tailored during the synthesis process. Factors such as the Ca/P ratio, crystal phase, porosity, and surface topography all play a crucial role in determining the material's degradation rate, mechanical strength, and interaction with cells and tissues.[1]
Types of this compound Biomaterials
The family of calcium phosphates encompasses a variety of phases, each with distinct properties and applications. The most relevant for biomedical applications are summarized below.
| This compound Phase | Chemical Formula | Ca/P Ratio | Key Characteristics |
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | Highly stable, low degradation rate, excellent biocompatibility and osteoconductivity. |
| β-Trithis compound (β-TCP) | β-Ca₃(PO₄)₂ | 1.50 | Biodegradable, resorbs faster than HA, promoting new bone formation. |
| α-Trithis compound (α-TCP) | α-Ca₃(PO₄)₂ | 1.50 | More soluble and reactive than β-TCP. |
| Biphasic this compound (BCP) | Mixture of HA and TCP | Variable | Combines the stability of HA with the resorbability of TCP, allowing for tunable degradation rates. |
| Amorphous this compound (ACP) | Caₓ(PO₄)y·nH₂O | Variable | Non-crystalline, highly reactive, and readily resorbed. Often a precursor to crystalline phases. |
| Dithis compound Dihydrate (DCPD) / Brushite | CaHPO₄·2H₂O | 1.00 | Acidic this compound, often used in bone cements. |
| Octathis compound (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | Considered a precursor to bone mineral formation. |
Quantitative Data Summary
The following tables summarize key quantitative data for different this compound biomaterials, providing a basis for comparison and material selection.
Table 3.1: Mechanical Properties of this compound Biomaterials
| Material | Young's Modulus (GPa) | Compressive Strength (MPa) | Bending Strength (MPa) | Fracture Toughness (MPa·m¹/²) |
| Dense Hydroxyapatite (HA) | 35 - 120 | 120 - 900 | 38 - 250 | 0.8 - 1.2 |
| Porous Hydroxyapatite (HA) | 0.1 - 10 | 2 - 100 | 2 - 11 | - |
| β-Trithis compound (β-TCP) | 10 - 30 | 5 - 150 | - | ~1.0 |
| Biphasic this compound (BCP) | 0.2 - 70 | 2 - 80 | - | - |
| Cortical Bone | 12 - 18 | 130 - 180 | 50 - 150 | 2 - 12 |
| Cancellous Bone | 0.1 - 2 | 2 - 12 | 10 - 20 | - |
Note: The mechanical properties of CaP biomaterials are highly dependent on porosity, crystallinity, and sintering conditions.
Table 3.2: In Vitro Degradation Rates of this compound Biomaterials
| Material | Degradation Mechanism | Relative Degradation Rate | Factors Influencing Degradation |
| Hydroxyapatite (HA) | Cell-mediated resorption, dissolution at low pH | Very Slow | Crystallinity, surface area, porosity |
| β-Trithis compound (β-TCP) | Dissolution, cell-mediated resorption | Moderate to Fast | Porosity, grain size, crystallinity |
| Biphasic this compound (BCP) | Tunable based on HA/TCP ratio | Moderate | HA/TCP ratio, porosity, microstructure |
| Amorphous this compound (ACP) | Rapid dissolution | Very Fast | pH, presence of stabilizing ions |
| Brushite (DCPD) | Dissolution, especially at physiological pH | Fast | pH, conversion to other CaP phases |
Note: In vivo degradation is a complex process involving both passive dissolution and active cellular resorption.
Table 3.3: Gene Transfection Efficiency of this compound Nanoparticles
| Cell Type | Transfection Efficiency (%) | Incubation Time (min) | Nanoparticle Concentration (µL) | Reference |
| Neural Primary Cultures | 2.65 - 21.89 | 10 - 120 | - | |
| Neural Primary Cultures | 6.75 - 20.37 | 120 | 50 - 200 | |
| Neural Stem Cells | 6.13 - 15.07 | - | - | |
| Pre-osteoblastic MC3T3-E1 | Significantly higher than commercial non-viral carrier | - | - | |
| Osteosarcoma K7M2 | 4x higher than MC3T3-E1 | - | - |
Note: Transfection efficiency is highly dependent on nanoparticle size, morphology, surface chemistry, and the cell type being transfected.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of this compound biomaterials.
Synthesis of Hydroxyapatite Nanoparticles by Wet Chemical Precipitation
This protocol describes a common method for synthesizing hydroxyapatite nanoparticles.
Materials:
-
Calcium hydroxide (Ca(OH)₂)
-
Orthophosphoric acid (H₃PO₄)
-
Ammonium hydroxide (NH₄OH) for pH adjustment
-
Deionized water
-
Magnetic stirrer and hotplate
-
pH meter
-
Centrifuge
-
Drying oven
-
Furnace for calcination
Procedure:
-
Prepare a suspension of Ca(OH)₂ in deionized water in a beaker.
-
While vigorously stirring the Ca(OH)₂ suspension, slowly add H₃PO₄ dropwise.
-
Continuously monitor the pH of the solution and maintain it above 9 by adding NH₄OH as needed.
-
After the complete addition of H₃PO₄, continue stirring the solution for 24 hours to allow for the maturation of the precipitate.
-
After maturation, stop stirring and allow the precipitate to settle.
-
Decant the supernatant and wash the precipitate with deionized water several times by centrifugation and resuspension to remove any unreacted ions.
-
After the final wash, dry the precipitate in an oven at 80-100°C overnight.
-
The dried powder can be calcined in a furnace at temperatures ranging from 300°C to 900°C for 1-2 hours to improve crystallinity. The specific temperature will influence the final particle size and morphology.
Cell Viability Assessment on 3D Scaffolds using MTT Assay
This protocol outlines the steps for evaluating the cytotoxicity of a 3D biomaterial scaffold using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cell-seeded 3D scaffolds in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Phenol red-free cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Plate shaker
-
Microplate reader
Procedure:
-
Carefully remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Gently wash the scaffolds twice with sterile PBS to remove any residual medium.
-
Add phenol red-free medium and the MTT solution to each well. The final concentration of MTT should be approximately 0.5 mg/mL.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the MTT solution.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Place the plate on a shaker for a few minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
Alkaline Phosphatase (ALP) Activity Assay on Seeded Scaffolds
This protocol describes a method to quantify the osteogenic differentiation of cells cultured on a 3D scaffold by measuring the activity of alkaline phosphatase, an early marker of osteoblast differentiation.
Materials:
-
Cell-seeded 3D scaffolds in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1% Triton X-100 in Tris-HCl)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader
Procedure:
-
At the desired time point, remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Wash the scaffolds twice with PBS.
-
Add lysis buffer to each well and incubate at 4°C for 1-2 hours with gentle agitation to lyse the cells and release the intracellular ALP.
-
Transfer the lysate from each well to a new 96-well plate.
-
Add the pNPP substrate solution to each well containing the lysate.
-
Incubate the plate at 37°C for 15-30 minutes. During this incubation, ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Stop the reaction by adding the stop solution to each well.
-
Measure the absorbance of the solution in each well at a wavelength of 405 nm using a microplate reader.
-
The ALP activity can be quantified by comparing the absorbance values to a standard curve generated using known concentrations of p-nitrophenol. The results are typically normalized to the total protein content of the cell lysate.
Signaling Pathways and Visualizations
The interaction of cells with this compound biomaterials triggers a cascade of signaling events that influence cell fate, including adhesion, proliferation, and differentiation. The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in osteogenesis.
Integrin-Mediated Signaling on Biomaterial Surfaces
Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix and biomaterial surfaces. This interaction is a critical first step in the cellular response to an implanted material.
References
Amorphous Calcium Phosphate Crystallization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Amorphous calcium phosphate (ACP) is a critical precursor phase in the biomineralization of hard tissues such as bone and teeth, and its synthetic counterparts are of great interest for applications in drug delivery, bone regeneration, and dental materials.[1][2] This technical guide provides an in-depth overview of the core principles governing the crystallization of ACP, detailing its formation, transformation into crystalline phases like hydroxyapatite (HA), and the factors that influence this process. The guide includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to support research and development in this field.
The Crystallization Pathway of Amorphous this compound
The formation of crystalline calcium phosphates, such as hydroxyapatite, from a supersaturated solution often proceeds through a multi-step process involving the initial formation of a metastable amorphous this compound (ACP) phase.[1][3] This non-classical crystallization pathway is of particular importance in biological systems where the process is tightly regulated.
The transformation of ACP to crystalline phases is a complex process that is generally understood to occur via a dissolution-recrystallization mechanism.[3] This process can be broken down into several key stages:
-
Nucleation of ACP: In a supersaturated solution of calcium and phosphate ions, nanosized clusters, often referred to as Posner's clusters (Ca₉(PO₄)₆), are believed to form. These clusters aggregate to form larger, spherical ACP nanoparticles.
-
Growth of ACP Particles: The initial ACP particles can grow through the further addition of ions from the solution or by aggregation of smaller particles.
-
Induction Period: Following the formation of ACP, there is typically an induction period during which the amorphous phase remains relatively stable. The duration of this period is highly dependent on factors such as pH, temperature, and the presence of inhibitory or promoting substances.
-
Nucleation of Crystalline Phase: The transformation is initiated by the nucleation of a more stable crystalline phase, often octathis compound (OCP) or hydroxyapatite (HA), on the surface of the ACP particles.
-
Crystal Growth and Phase Transformation: The crystalline nuclei then grow at the expense of the dissolving ACP. This solution-mediated transformation continues until the ACP is fully converted to the crystalline phase. In some cases, the transformation can proceed through the formation of hollow structures, where the interior of the ACP particle dissolves first, followed by crystallization on the surface.
Caption: The crystallization pathway of amorphous this compound.
Experimental Protocols
Synthesis of Amorphous this compound
This protocol describes a common wet-chemical precipitation method for synthesizing ACP.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.5 M)
-
Disodium phosphate (Na₂HPO₄) solution (e.g., 0.3 M)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes
-
Freeze-dryer or oven
Procedure:
-
Prepare the calcium chloride and disodium phosphate solutions in deionized water.
-
Place a specific volume of the calcium chloride solution in a beaker with a magnetic stir bar and begin stirring.
-
Adjust the pH of the calcium chloride solution to a desired value (e.g., pH 10-11) by slowly adding the sodium hydroxide solution while monitoring with a pH meter. A higher pH generally favors the formation of ACP.
-
Rapidly add the disodium phosphate solution to the stirring calcium chloride solution. A voluminous white precipitate of ACP will form immediately.
-
Continue stirring for a short period (e.g., 1-5 minutes) to ensure a homogenous suspension.
-
Immediately harvest the precipitate by centrifugation (e.g., 5000 rpm for 5 minutes).
-
Discard the supernatant and wash the ACP precipitate by resuspending it in deionized water followed by centrifugation. Repeat the washing step 2-3 times to remove residual ions.
-
After the final wash, the ACP can be either freeze-dried or dried in an oven at a low temperature (e.g., 60-80°C) to obtain a fine powder. Rapid freezing in liquid nitrogen before freeze-drying can help preserve the amorphous state.
In Vitro Transformation of ACP to Hydroxyapatite
This protocol outlines a method to study the transformation of ACP to a crystalline phase in a controlled environment.
Materials:
-
Synthesized ACP powder
-
Tris-buffered saline (TBS) or Simulated Body Fluid (SBF) at physiological pH (7.4)
-
Incubator or water bath at 37°C
-
Sample vials
-
Filtration apparatus or centrifuge
-
Characterization instruments (XRD, FTIR, TEM)
Procedure:
-
Prepare the desired buffer solution (TBS or SBF) and adjust the pH to 7.4.
-
Disperse a known amount of ACP powder into the buffer solution in a sample vial to create a suspension (e.g., 1 mg/mL).
-
Incubate the suspension at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours, and several days), withdraw aliquots of the suspension.
-
Separate the solid phase from the liquid by filtration or centrifugation.
-
Wash the collected solid with deionized water and then with ethanol to stop the transformation process.
-
Dry the samples for characterization.
-
Analyze the solid phase at each time point using XRD to monitor the appearance of crystalline peaks and FTIR to observe changes in the phosphate and hydroxyl vibrational bands. TEM can be used to observe morphological changes from spherical ACP particles to needle-like crystalline apatite.
Caption: A typical experimental workflow for studying ACP crystallization.
Quantitative Data on ACP Crystallization
The crystallization of ACP is highly sensitive to the experimental conditions. The following tables summarize key quantitative data from various studies.
Table 1: Influence of Initial Ca/P Molar Ratio and pH on ACP Properties
| Initial Ca/P Molar Ratio in Solution | Solution pH | Resulting ACP Ca/P Ratio | Resulting Crystalline Phase (upon transformation) | Reference |
| 1.33 - 1.50 | Alkaline | ~1.5 | Hydroxyapatite | |
| 1.35 - 1.38 | 7.4 | 1.35 - 1.38 | Octathis compound, Calcium-deficient Apatite | |
| < 1.5 | Acidic/Neutral | < 1.5 | Dithis compound Dihydrate, Octathis compound | |
| 0.2 | 6-7 | ~1.0 | Hydroxyapatite | |
| 1.0 | 6-7 | ~1.0 | Brushite and Hydroxyapatite | |
| 5.0 | 6-7 | ~1.0 | Brushite and Hydroxyapatite | |
| 1.5 | 11 | Not specified | Hydroxyapatite | |
| 2.0 | 11 | Not specified | Hydroxyapatite (faster transformation) |
Table 2: Effect of Additives on ACP Crystallization Induction Time
| Additive | Concentration | System Conditions | Induction Time for Crystallization | Resulting Crystalline Phase | Reference |
| None (Control) | - | pH 7.4, 37°C | Minutes to hours | Brushite or Hydroxyapatite | |
| Magnesium (Mg²⁺) | > 0.2 (Mg/Ca ratio) | pH 8, 26-48°C | No conversion observed | - | |
| Citrate | Not specified | In polyethylene glycol hydrogel | Stable for at least 2 hours | Hydroxyapatite (after 3-20 days) | |
| Zinc (Zn²⁺) | 10% Ca substitution | In polyethylene glycol hydrogel | Stable for at least 20 days | No crystallization observed | |
| Aspartic Acid | 10 mM | pH 7.4 | ~20 minutes | Hydroxyapatite | |
| Magnesium (Mg²⁺) | 5 mM | pH 7.4 | 41 hours | Hydroxyapatite | |
| Mg²⁺ + Aspartic Acid | 5 mM Mg²⁺, 10 mM Asp | pH 7.4 | ~14 hours | Hydroxyapatite | |
| Poly(acrylic acid) | Increasing concentration | pH 7.4, 37°C | Delayed conversion | Hydroxyapatite |
Signaling Pathways in Biomineralization
In biological systems, the crystallization of ACP is not a spontaneous process but is intricately regulated by a complex network of signaling pathways and cellular activities. These pathways ensure that mineralization occurs at the right time and place.
Key aspects of the biological regulation of ACP crystallization include:
-
Cellular Ion Transport: Cells involved in mineralization, such as osteoblasts, actively transport calcium and phosphate ions to the site of mineralization. This can involve the formation of intracellular vesicles containing ACP.
-
Matrix Vesicles: These are small, membrane-bound vesicles released by cells into the extracellular matrix. They are enriched in calcium, phosphate, and enzymes like alkaline phosphatase, creating a microenvironment conducive to the initial formation of ACP and its subsequent transformation into crystalline apatite.
-
Non-Collagenous Proteins (NCPs): A variety of NCPs, including osteopontin, dentin matrix protein 1 (DMP1), and dentin sialophosphoprotein (DSPP), play crucial roles in regulating mineralization. They can bind to ACP, stabilizing it and preventing premature crystallization, or they can act as nucleators, promoting the formation of crystalline phases in a controlled manner.
-
Enzymatic Activity: Enzymes such as alkaline phosphatase increase the local concentration of phosphate ions by hydrolyzing pyrophosphate, a potent inhibitor of hydroxyapatite formation.
Caption: Key signaling and regulatory pathways in biomineralization.
Conclusion
The crystallization of amorphous this compound is a fundamental process with significant implications for both biological systems and materials science. Understanding the intricate interplay of factors that govern the stability of ACP and its transformation into crystalline phases is crucial for the rational design of biomaterials for bone regeneration, dental applications, and drug delivery systems. This guide provides a foundational framework of the key concepts, experimental approaches, and quantitative data to aid researchers in this dynamic field. Further investigation into the precise mechanisms of action of various biological macromolecules and synthetic additives will continue to advance our ability to control and harness the potential of amorphous this compound.
References
The Unraveling of Calcium Phosphate Precipitation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precipitation of calcium phosphate is a fundamental process in both normal physiological functions, such as bone formation, and pathological conditions like vascular calcification and kidney stone formation. A thorough understanding of its underlying mechanisms is paramount for the development of novel therapeutic strategies and advanced biomaterials. This technical guide provides an in-depth exploration of the core principles governing this compound precipitation, including nucleation, growth, and phase transformation. It further delves into the critical factors influencing this process, the roles of key biological inhibitors, and detailed experimental protocols for its investigation.
Core Mechanisms of this compound Precipitation
The formation of solid this compound from a supersaturated solution is a multi-step process that can be broadly categorized into nucleation, crystal growth, and phase transformation.
Nucleation: The Birth of a Solid Phase
Nucleation is the initial step where calcium and phosphate ions in a supersaturated solution assemble to form thermodynamically stable nuclei. This process can occur through two primary pathways: classical and non-classical.
-
Classical Nucleation Theory: This theory posits that nuclei form through the spontaneous fluctuation of ion concentrations, leading to the formation of a critical-sized nucleus that can then grow. This can occur either homogeneously within the solution or heterogeneously on a surface.
-
Non-Classical Nucleation Theory: Increasing evidence suggests that this compound precipitation often follows a non-classical pathway involving the formation of pre-nucleation clusters. These clusters can then aggregate to form an amorphous this compound (ACP) precursor phase.[1][2]
The initial formation of an amorphous precursor is a key feature of many biomineralization processes. ACP is a highly hydrated and disordered phase that is more soluble than its crystalline counterparts.[3]
Crystal Growth: From Nuclei to Crystals
Once stable nuclei are formed, they grow by the addition of ions from the supersaturated solution. The rate of crystal growth is influenced by factors such as the degree of supersaturation, temperature, pH, and the presence of inhibitors.[4][5] The growth process can be controlled by either diffusion of ions to the crystal surface or by the surface integration of ions into the crystal lattice.
Phase Transformation: The Path to Stability
The initially formed amorphous this compound is metastable and tends to transform into more stable crystalline phases over time. This transformation is a critical step in the formation of mature bone mineral and pathological calcifications. The most common transformation pathway is from ACP to octathis compound (OCP) and finally to the most thermodynamically stable form, hydroxyapatite (HA). This transformation can occur through dissolution of the amorphous phase and subsequent precipitation of the crystalline phase or via a solid-state transformation.
Influential Factors in this compound Precipitation
A multitude of physicochemical factors can significantly influence the kinetics and thermodynamics of this compound precipitation.
The Role of pH
The pH of the solution is a critical determinant of this compound precipitation. An increase in pH leads to a decrease in the solubility of most this compound phases, thereby promoting precipitation. The speciation of phosphate ions is also pH-dependent; at physiological pH, HPO₄²⁻ and H₂PO₄⁻ are the predominant species. Higher pH favors the formation of PO₄³⁻ ions, which are essential for the formation of hydroxyapatite.
The Influence of Temperature
Temperature affects both the solubility of this compound phases and the kinetics of precipitation. Generally, the solubility of hydroxyapatite decreases with increasing temperature, promoting its precipitation at higher temperatures. The rate of the amorphous-to-crystalline transformation is also accelerated at higher temperatures.
Biological Regulation of this compound Precipitation
In biological systems, the precipitation of this compound is tightly regulated by a host of inhibitory proteins to prevent unwanted calcification.
Fetuin-A and Calciprotein Particles (CPPs)
Fetuin-A is a systemic inhibitor of ectopic calcification. It functions by binding to nascent this compound nuclei, forming soluble colloidal complexes known as calciprotein particles (CPPs). These particles prevent further growth and aggregation of the mineral phase. CPPs exist in two forms: primary (amorphous) and secondary (crystalline) CPPs. The transformation from primary to secondary CPPs is a key event in the progression of calcification-related diseases.
Osteopontin (OPN)
Osteopontin is a potent inhibitor of hydroxyapatite formation and growth. Its high negative charge allows it to bind strongly to this compound crystals, thereby inhibiting their growth. The inhibitory effect of osteopontin is highly dependent on its phosphorylation status, with phosphorylated OPN being a more potent inhibitor.
The following diagram illustrates the formation and clearance pathway of calciprotein particles.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound precipitation.
Table 1: Solubility Products (Ksp) of this compound Phases at 25°C
| This compound Phase | Formula | Ksp |
| Dithis compound Dihydrate (DCPD) | CaHPO₄·2H₂O | 2.77 x 10⁻⁷ |
| Octathis compound (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.0 x 10⁻⁹⁶ |
| β-Trithis compound (β-TCP) | β-Ca₃(PO₄)₂ | 1.20 x 10⁻²⁹ |
| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.0 x 10⁻¹¹⁷ |
Note: Ksp values can vary depending on experimental conditions.
Table 2: Influence of Inhibitors on Hydroxyapatite (HA) Formation
| Inhibitor | IC₅₀ | Primary Mechanism | Reference |
| Osteopontin (OPN) | 0.32 µg/mL (0.01 µM) | Inhibition of crystal growth | |
| Osteocalcin (OC) | 6.1 µg/mL (1.1 µM) | Delay of nucleation |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound precipitation.
In Vitro this compound Precipitation Kinetics Assay
This protocol describes a common method for monitoring the kinetics of this compound precipitation by measuring changes in pH.
Experimental Workflow Diagram:
Methodology:
-
Preparation of Supersaturated this compound Solution:
-
Prepare stock solutions of CaCl₂ and K₂HPO₄/KH₂PO₄ in a suitable buffer (e.g., Tris-HCl or HEPES) at the desired pH (typically 7.4).
-
To create a supersaturated solution, mix the calcium and phosphate solutions at specific concentrations. The final concentrations should be chosen to induce precipitation within a measurable timeframe.
-
-
Addition of Inhibitor:
-
For test conditions, add the inhibitor of interest (e.g., fetuin-A, osteopontin) to the supersaturated solution at various concentrations.
-
For control experiments, add an equivalent volume of the buffer.
-
-
Initiation of Precipitation:
-
Precipitation can be initiated by adjusting the pH of the solution to a level that favors precipitation (e.g., using NaOH).
-
-
Monitoring pH:
-
Use a calibrated pH meter to continuously record the pH of the solution at regular time intervals. A decrease in pH indicates the formation of this compound precipitates.
-
-
Data Analysis:
-
Plot pH as a function of time.
-
The induction time is the time elapsed before a significant drop in pH is observed.
-
The precipitation rate can be calculated from the slope of the steepest part of the pH curve.
-
Characterization of Precipitates using Transmission Electron Microscopy (TEM)
This protocol outlines the steps for visualizing the morphology and structure of this compound precipitates.
Methodology:
-
Sample Preparation:
-
Induce this compound precipitation as described in the kinetics assay protocol.
-
At different time points (e.g., during the amorphous and crystalline phases), take aliquots of the solution.
-
-
Grid Preparation:
-
Place a drop of the sample onto a carbon-coated copper TEM grid.
-
Allow the grid to sit for a few minutes to allow the particles to adhere.
-
Wick away the excess liquid with filter paper.
-
Optionally, negatively stain the grid with a solution like uranyl acetate to enhance contrast.
-
-
TEM Imaging:
-
Insert the dried grid into the TEM.
-
Acquire images at different magnifications to observe the morphology (e.g., spherical amorphous particles, needle-like crystalline structures) of the precipitates.
-
-
Selected Area Electron Diffraction (SAED):
-
Perform SAED on individual particles or clusters to determine their crystallinity. Amorphous materials will produce diffuse rings, while crystalline materials will produce a distinct pattern of spots.
-
Signaling Pathways in CPP Clearance
The clearance of calciprotein particles is a cellular process involving specific receptors and signaling pathways. The diagram below illustrates the key steps in the uptake of secondary CPPs by macrophages.
The binding of secondary CPPs to scavenger receptor-A (SR-A) on macrophages triggers their internalization via endocytosis. Following internalization, the CPPs are trafficked to lysosomes. The crystalline nature of secondary CPPs can lead to lysosomal destabilization, which in turn activates the NLRP3 inflammasome. This activation results in the release of pro-inflammatory cytokines such as IL-1β and TNF-α, linking pathological calcification to inflammatory responses.
Conclusion
The mechanism of this compound precipitation is a complex interplay of thermodynamics and kinetics, profoundly influenced by the local physicochemical environment and the presence of regulatory biomolecules. For researchers in drug development, a deep understanding of these processes is crucial for designing therapies to combat pathological calcification and for the rational design of this compound-based drug delivery systems and biomaterials. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for further investigation into this vital area of research.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Transformation of amorphous this compound to bone-like apatite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A thermodynamic analysis of the amorphous to crystalline this compound transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Osteopontin-hydroxyapatite interactions in vitro: inhibition of hydroxyapatite formation and growth in a gelatin-gel - PubMed [pubmed.ncbi.nlm.nih.gov]
physicochemical properties of biphasic calcium phosphate
An In-depth Technical Guide to the Physicochemical Properties of Biphasic Calcium Phosphate (BCP)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: Biphasic this compound (BCP) is a highly valued synthetic biomaterial in bone tissue engineering, renowned for its clinical success in dental and orthopedic applications.[1][2] It consists of a synergistic mixture of two this compound phases: a stable, slowly degrading hydroxyapatite (HA) and a more soluble, resorbable β-trithis compound (β-TCP).[3][4] This unique composition allows for the tailoring of its biological performance by controlling the ratio of these two phases.[5] The bioactivity of BCP is governed by a complex interplay of its physicochemical properties, including crystal structure, solubility, surface topography, and mechanical strength. This guide provides a comprehensive overview of these core properties, details the experimental protocols used for their characterization, and explores the cellular and signaling pathways that underpin BCP's regenerative capacity.
Core Physicochemical Properties
The efficacy of BCP as a bone substitute is directly linked to its material properties. The combination of HA and β-TCP creates a material that balances structural stability with a controlled rate of resorption, which is essential for facilitating natural bone ingrowth.
Crystal Structure and Phase Composition
BCP is a composite material at the crystal level, comprising two distinct phases:
-
Hydroxyapatite (HA, Ca₁₀(PO₄)₆(OH)₂): Possesses a hexagonal crystal structure and is analogous to the mineral component of natural bone. It is characterized by its high stability and very slow dissolution rate in physiological environments.
-
β-Trithis compound (β-TCP, Ca₃(PO₄)₂): Has a rhombohedral crystal structure. This phase is significantly more soluble than HA, allowing it to be resorbed and replaced by new bone tissue over time.
The ratio of HA to β-TCP is the most critical parameter influencing BCP's performance. This ratio can be precisely controlled during synthesis, typically by adjusting the initial calcium-to-phosphorus (Ca/P) precursor ratio and the final sintering temperature. Sintering a calcium-deficient apatite at temperatures above 700°C is a common method to produce BCP. An 80/20 β-TCP/HA ratio is often considered optimal for bone regeneration, providing a balance between resorption and material stability.
Solubility and Degradation Dynamics
The degradation of BCP is a biphasic process driven by the differential solubility of its constituent phases. The β-TCP component dissolves preferentially, releasing calcium and phosphate ions into the local environment. This process creates a supersaturated solution of these ions, which can then precipitate to form a new, biological apatite layer, a key feature of bioactive materials. The rate of resorption is directly proportional to the β-TCP content; a higher β-TCP ratio leads to faster degradation. This tunable degradation allows the scaffold to provide initial mechanical support and then gradually resorb as it is replaced by newly formed bone tissue.
Surface Characteristics
The biological response to BCP is heavily influenced by its surface properties at both the micro and nano scales.
-
Porosity: BCP ceramics are designed with two types of porosity. Macropores (diameter > 100 μm) allow for bone ingrowth and vascularization, while micropores (diameter < 10 μm) facilitate the circulation of body fluids and increase the specific surface area available for protein adsorption and ionic exchange.
-
Roughness: Surface roughness has been shown to influence cellular response, with some studies indicating that higher roughness can enhance cell attachment and growth.
-
Wettability: The wettability of a biomaterial is crucial for its initial interaction with biological fluids. Studies have shown that β-TCP exhibits higher wettability than HA. Therefore, increasing the β-TCP content in BCP can improve its overall wettability, which is a favorable factor for vascular invasion and osteogenesis.
Mechanical Properties
Like most ceramics, BCP is inherently brittle, and its mechanical properties can be a limiting factor in load-bearing applications. Key mechanical parameters include compressive strength and hardness. The compressive strength of BCP composites can range significantly depending on the HA/β-TCP ratio, porosity, and fabrication method. For instance, chemically synthesized BCP nanoparticles can result in scaffolds with enhanced compressive strength due to a denser strut surface compared to mechanically mixed particles.
Table 1: Summary of Key Physicochemical Properties of Biphasic this compound
| Property | Description | Typical Values / Controlling Factors | Citation(s) |
| Phase Composition | Mixture of Hydroxyapatite (HA) and β-Trithis compound (β-TCP). | Ratio (e.g., 60% HA / 40% β-TCP) is controlled by synthesis Ca/P ratio and sintering temperature. | |
| Crystal System | HA: Hexagonal; β-TCP: Rhombohedral. | Determined by the distinct crystal structures of the individual phases. | |
| Ca/P Molar Ratio | Typically between 1.50 (pure β-TCP) and 1.67 (pure HA). | The overall ratio depends on the weight fractions of HA and β-TCP. | |
| Solubility | β-TCP is more soluble than HA. The overall solubility is tunable. | Inversely proportional to the HA/β-TCP ratio. Higher β-TCP content leads to higher solubility. | |
| Porosity | Contains both micropores (<10 μm) and macropores (>100 μm). | Macroporosity can be controlled (e.g., 40-50%) through fabrication techniques. | |
| Compressive Strength | Resistance to compressive forces. | Can range from ~2 MPa to over 40 MPa depending on porosity, composition, and reinforcement. | |
| Wettability | Surface affinity for liquids. | Increases with higher β-TCP content. |
Synthesis and Characterization Workflows
The properties of BCP are highly dependent on its synthesis and processing. Various methods have been developed, each offering distinct advantages.
Synthesis Methodologies
Common synthesis routes for BCP powders include:
-
Wet Chemical Precipitation: A widely used, simple method involving the dropwise addition of calcium and phosphate precursor solutions under controlled pH and temperature. The resulting precipitate is a calcium-deficient apatite that, upon calcination, transforms into BCP.
-
Hydrothermal Method: This technique involves treating a β-TCP precursor in water at elevated temperature and pressure inside a sealed vessel. By controlling the reaction time, the degree of transformation from β-TCP to HA can be managed, thus yielding BCP with a desired phase ratio.
-
Sol-Gel Method: This process offers good control over the chemical homogeneity and purity of the final product.
-
Solid-State Reaction / Mechanical Mixing: Involves the physical mixing of pre-synthesized HA and β-TCP powders, followed by sintering to form the final ceramic.
References
- 1. Biphasic this compound Ceramics for Bone Regeneration and Tissue Engineering Applications [repositorio.unifesp.br]
- 2. Recent Advances of Biphasic this compound Bioceramics for Bone Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized synthesis of biphasic this compound: enhancing bone regeneration with a tailored β-trithis compound/hydroxyapatite ratio - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 4. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 5. Transformation of biphasic this compound ceramics in vivo: ultrastructural and physicochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Solubility of Different Calcium Phosphate Phases
The solubility of this compound (CaP) phases is a critical parameter in the fields of biomaterials, drug delivery, and tissue engineering. It dictates the rate of material degradation, ion release, and subsequent biological response.[1][2] This guide provides a comprehensive overview of the solubility of various CaP phases, the factors influencing it, and the experimental methods for its determination.
Quantitative Solubility Data of this compound Phases
The solubility of this compound compounds can vary by several orders of magnitude depending on the specific phase, pH, and temperature.[1][2] Generally, phases with a lower Calcium to Phosphate (Ca/P) molar ratio are more acidic and exhibit higher solubility.[3] The solubility product constant (Ksp) is a fundamental thermodynamic property used to define the solubility of a CaP phase.
Below is a summary of key properties for common this compound phases.
| This compound Phase | Abbreviation | Chemical Formula | Molar Mass ( g/mol ) | Ca/P Ratio | pKsp (at 25-37°C) | Solubility at pH 7.4 (mg/L) |
| Tetrathis compound | TTCP | Ca₄(PO₄)₂O | 310.18 | 2.00 | ~44 | ~7 |
| Hydroxyapatite | HAp | Ca₁₀(PO₄)₆(OH)₂ | 1004.61 | 1.67 | 117.2 | 10-20 |
| β-Trithis compound | β-TCP | β-Ca₃(PO₄)₂ | 310.18 | 1.50 | 28.9 - 33.0 | 40-60 |
| α-Trithis compound | α-TCP | α-Ca₃(PO₄)₂ | 310.18 | 1.50 | 25.5 | 80-100 |
| Octathis compound | OCP | Ca₈H₂(PO₄)₆·5H₂O | 958.69 | 1.33 | 95.8 | 110-130 |
| Dithis compound Anhydrous | DCPA | CaHPO₄ | 136.06 | 1.00 | 6.90 | 150-200 |
| Dithis compound Dihydrate | DCPD | CaHPO₄·2H₂O | 172.09 | 1.00 | 6.59 | 200-250 |
| Monothis compound Monohydrate | MCPM | Ca(H₂PO₄)₂·H₂O | 252.07 | 0.50 | 1.14 | Very High |
| Amorphous this compound | ACP | Caₓ(PO₄)y·nH₂O | Variable | 1.2 - 2.5 | Variable | Highly Variable |
Note: pKsp (-log(Ksp)) values and solubility can vary significantly based on experimental conditions such as temperature, ionic strength, and the presence of impurities. The solubility values at pH 7.4 are estimates to show relative differences.
Factors Influencing this compound Solubility
The dissolution of calcium phosphates is a complex process governed by several factors:
-
pH of the Solution: This is the most dominant factor. All this compound compounds become more soluble as the pH decreases. At lower pH, the phosphate (PO₄³⁻) and hydroxide (OH⁻) ions in the solution are protonated, which drives the dissolution of the solid phase to re-establish equilibrium. Hydroxyapatite is the most stable CaP phase above a pH of approximately 4.2.
-
Crystal Structure and Stoichiometry: The specific crystalline phase and its Ca/P ratio significantly impact solubility. For instance, α-TCP is more soluble than β-TCP due to differences in their crystal structures. Generally, phases with lower Ca/P ratios, such as DCPD, are more soluble.
-
Temperature: The effect of temperature on solubility varies for different CaP phases. For some phases, solubility increases with temperature, while for others, it may decrease.
-
Ionic Composition of the Medium: The presence of other ions in the solution can affect solubility. For example, carbonate (CO₃²⁻), magnesium (Mg²⁺), and citrate ions can increase the solubility of calcium phosphates. Conversely, the presence of common ions (Ca²⁺ or PO₄³⁻) from other sources will decrease solubility.
-
Particle Size and Surface Area: Smaller particles with a higher surface area-to-volume ratio will generally dissolve faster, although the thermodynamic solubility (Ksp) remains the same.
-
Presence of Proteins and Biomolecules: In biological systems, proteins and other biomolecules can adsorb to the surface of CaP crystals, inhibiting or altering the dissolution process.
Experimental Protocols for Solubility Determination
Accurately measuring the solubility of calcium phosphates is challenging due to factors like incongruent dissolution (where the dissolving solid transforms into a different phase) and the slow kinetics to reach equilibrium.
A. Slurry Method (Conventional Excess Solid Method)
This is a common method for determining the apparent solubility.
-
Preparation: A supersaturated solution of the this compound phase is prepared in a specific medium (e.g., distilled water, buffer solution) at a controlled temperature and pH. An excess amount of the solid CaP powder is added to the solution.
-
Equilibration: The mixture (slurry) is continuously agitated (e.g., using a magnetic stirrer or rotator) in a sealed container for an extended period (days to weeks) to allow the system to reach equilibrium.
-
Phase Separation: Once equilibrium is assumed, the solid and liquid phases are separated. This is typically done by filtering the solution through a membrane filter (e.g., 0.22 µm) or by centrifugation.
-
Analysis: The concentrations of calcium and phosphate ions in the clear filtrate are measured using analytical techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium, and the Molybdate Blue method for phosphate. The pH of the final solution is also recorded.
-
Calculation: The solubility product (Ksp) is calculated from the measured ion activities, which are derived from the ion concentrations and activity coefficients.
B. Solid Titration Method
This method is considered more reliable as it can avoid the issues of phase transformation.
-
Setup: A known amount of the solid this compound is placed in a reaction vessel with a solution of a specific pH but undersaturated with respect to the solid.
-
Titration: A titrant solution containing known concentrations of calcium and phosphate ions is slowly added to the vessel.
-
Monitoring: The pH of the solution is continuously monitored. A sharp change in the rate of pH change indicates the onset of precipitation, signifying that the solution has reached saturation.
-
Analysis: The total concentrations of calcium and phosphate in the solution at the point of saturation are determined based on the initial amounts and the volume of titrant added.
-
Calculation: The thermodynamic solubility product is then calculated from these equilibrium concentrations.
Mandatory Visualizations
Logical Relationship: Relative Solubility of CaP Phases
The following diagram illustrates the general trend of decreasing solubility among common crystalline this compound phases at physiological pH.
Caption: Relative solubility trend of different this compound phases.
Experimental Workflow: Slurry Method for Solubility
This diagram outlines the key steps in determining the solubility of a this compound phase using the conventional slurry method.
References
Methodological & Application
Application Notes and Protocols for 3D Printing of Calcium Phosphate Scaffolds in Tissue Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) printing has emerged as a transformative technology in bone tissue engineering, enabling the fabrication of patient-specific scaffolds with intricate architectures that mimic natural bone.[1][2] Calcium phosphate (CaP) ceramics, including hydroxyapatite (HA), trithis compound (TCP), and biphasic this compound (BCP), are leading candidates for these scaffolds due to their chemical similarity to the inorganic component of bone, excellent biocompatibility, and osteoconductivity.[3][4] This document provides detailed application notes and protocols for the 3D printing of CaP scaffolds, summarizing key quantitative data and experimental methodologies to guide researchers in this field.
The versatility of 3D printing allows for precise control over scaffold geometry, pore size, and porosity, which are critical factors influencing cell behavior, nutrient transport, and ultimately, bone regeneration.[1] Various 3D printing techniques are employed for CaP scaffold fabrication, each with its own set of advantages and limitations. These include vat polymerization, material extrusion (such as direct ink writing), and powder bed fusion. Furthermore, the incorporation of biological molecules or the creation of composite materials with polymers can enhance the mechanical properties and bioactivity of the scaffolds.
Data Presentation: Properties of 3D Printed this compound Scaffolds
The physicochemical and mechanical properties of 3D printed CaP scaffolds are crucial for their performance in bone tissue engineering. The following tables summarize quantitative data from various studies on the properties of these scaffolds.
| Scaffold Composition | 3D Printing Method | Porosity (%) | Pore Size (µm) | Compressive Strength (MPa) | Reference |
| Calcium Deficient Hydroxyapatite (CDHA) | Direct Ink Writing (DIW) | Not Specified | 250 - 450 | Not Specified | |
| Hydroxyapatite (HA) / Trithis compound (TCP) | Not Specified | Not Specified | 300 | >2 | |
| This compound (CaP) Ceramic | Digital Light Processing (DLP) | 70.5 ± 1.2 (Inverse fcc) | Not Specified | 4.96 ± 0.26 (Inverse fcc) | |
| This compound (CaP) Ceramic | Digital Light Processing (DLP) | 65.2 ± 0.8 (Cube) | Not Specified | 3.95 ± 0.29 (Cube) | |
| This compound (CaP) Ceramic | Digital Light Processing (DLP) | 68.1 ± 1.5 (Octet-truss) | Not Specified | 4.09 ± 0.17 (Octet-truss) | |
| This compound Cement (CPC) | 3D Bioplotter | Not Specified | Not Specified | 41.56 ± 7.12 | |
| β-Trithis compound (β-TCP) Sintered Ceramic | Not Specified | Not Specified | Not Specified | 24.16 ± 4.44 | |
| This compound (CaP) | Indirect Solid Free Form Fabrication | Not Specified | Not Specified | ~6.0 | |
| PLA/Diatom Frustules/Calcium Phosphate | Fused Deposition Modeling | Not Specified | Not Specified | 8.85 |
| Scaffold Composition | Cell Type | In Vitro/In Vivo | Key Biological Findings | Reference |
| Calcium Deficient Hydroxyapatite (CDHA) | Not Specified | In Vivo (rabbits) | Successful osteointegration and formation of new mature lamellar bone. | |
| This compound with Collagen Binder | Not Specified | In Vivo (mice) | Osteoconductive with new bone growth incorporating the degrading scaffold. | |
| This compound Graphene (CaPG) | Human Mesenchymal Stem Cells (hMSCs) / Bone Marrow Stromal Cells (BMSCs) | In Vitro & In Vivo (mice) | Demonstrated bone formation capabilities. | |
| Multi-phase this compound | Not Specified | In Vivo (rabbit) | Good new bone formation (85% coverage rate on calvaria defect after 11 weeks). | |
| This compound Ceramic | Not Specified | In Vivo (mice) | All CaP ceramics could induce ectopic bone formation. | |
| This compound/Calcium Silicate with rhBMP-2 | Not Specified | In Vivo | Promoted greater osteogenic efficacy compared to CPC/rhBMP-2. | |
| This compound Cement with hESC-MSCs and hiPSC-MSCs | Human Embryonic and Induced Pluripotent Stem Cell-derived Mesenchymal Stem Cells | Not Specified | Generated two- to three-fold more new bone than the CPC control. |
Experimental Protocols
Protocol 1: Fabrication of 3D Printed this compound Scaffolds via Direct Ink Writing (DIW)
This protocol describes the fabrication of CaP scaffolds using the DIW technique, also known as robocasting.
Materials:
-
α-Trithis compound (α-TCP) powder
-
Precipitated hydroxyapatite (HA)
-
Dispersant (e.g., ammonium polyacrylate)
-
Distilled water
-
Plastic syringe (3-5 mL) with a conical nozzle
Procedure:
-
Ink Preparation:
-
Prepare an aqueous solution with the dispersant.
-
Gradually add the α-TCP powder to the solution while stirring until a homogeneous paste is formed.
-
Add precipitated HA as a setting accelerator.
-
Continue mixing to achieve a final ink with a solid load of 50-60 vol%.
-
-
3D Printing:
-
Load the prepared ink into a plastic syringe and mount it on the DIW 3D printer.
-
Design the scaffold architecture using computer-aided design (CAD) software.
-
Set the printing parameters such as extrusion pressure, printing speed (e.g., 3 mm/s), and layer thickness.
-
Print the scaffolds layer-by-layer according to the CAD model.
-
-
Post-Processing:
-
Pre-hardening: Place the printed scaffold in an incubator at 37°C for 24 hours.
-
Hardening (Biomimetic Setting): Immerse the scaffold in distilled water and keep it in an incubator at 37°C for 6 days, changing the water daily.
-
Hardening (Hydrothermal Setting): For a faster process, immerse the printed scaffold in water at an elevated temperature (e.g., 80-120°C) for a shorter duration (e.g., 30 minutes).
-
Dry the hardened scaffolds at room temperature.
-
Protocol 2: In Vitro Assessment of Osteogenic Potential
This protocol outlines the steps to evaluate the biological response to the fabricated CaP scaffolds using cell culture techniques.
Materials:
-
3D printed CaP scaffolds
-
Mesenchymal stem cells (MSCs) or pre-osteoblastic cell line (e.g., MC3T3-E1)
-
Basal culture medium (e.g., α-MEM)
-
Osteogenic differentiation medium (basal medium supplemented with β-glycerophosphate, ascorbic acid, and dexamethasone)
-
Phosphate-buffered saline (PBS)
-
70% ethanol for sterilization
-
Cell viability assay kit (e.g., PrestoBlue™, MTT)
-
Alkaline Phosphatase (ALP) activity assay kit
-
Alizarin Red S staining solution
-
Scanning Electron Microscope (SEM)
Procedure:
-
Scaffold Sterilization:
-
Sterilize the 3D scaffolds by immersing them in 70% ethanol three times for 15 minutes each, followed by rinsing with sterile PBS and air-drying in a sterile environment.
-
-
Cell Seeding:
-
Place the sterile scaffolds into a non-treated cell culture plate (e.g., 24-well plate).
-
Resuspend the cells in culture medium at an appropriate concentration.
-
Slowly pipette the cell suspension onto the top surface of each scaffold.
-
Allow the cells to attach for a few hours (e.g., 3 hours) in a cell culture incubator before adding more culture medium to immerse the scaffolds completely.
-
-
Cell Viability and Proliferation:
-
At desired time points (e.g., 1, 3, 5, and 7 days), assess cell viability and proliferation using a suitable assay according to the manufacturer's instructions.
-
-
Osteogenic Differentiation:
-
After initial cell attachment and proliferation (e.g., 24-48 hours), replace the basal medium with osteogenic differentiation medium.
-
Culture the cell-seeded scaffolds for up to 21 days, changing the medium every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity:
-
At early time points of differentiation (e.g., 7 and 14 days), measure ALP activity using a commercial kit.
-
-
Matrix Mineralization (Alizarin Red S Staining):
-
At later time points (e.g., 14 and 21 days), assess calcium deposition by staining with Alizarin Red S.
-
-
Cell Morphology (SEM):
-
At various time points, fix the cell-seeded scaffolds, dehydrate them through a graded ethanol series, and prepare them for SEM imaging to observe cell attachment, spreading, and morphology.
-
Mandatory Visualization
Caption: Workflow for scaffold fabrication and evaluation.
Caption: Osteogenic signaling pathways on CaP scaffolds.
Conclusion
The 3D printing of this compound scaffolds represents a significant advancement in bone tissue engineering, offering unprecedented control over scaffold architecture and properties. The protocols and data presented in this document provide a comprehensive resource for researchers and professionals working in this area. By understanding the interplay between scaffold design, material composition, and biological response, it is possible to develop next-generation bone graft substitutes with enhanced regenerative capabilities. Future research will likely focus on the development of multi-material scaffolds with spatially graded properties and the incorporation of therapeutic agents to further accelerate bone healing.
References
Application Notes and Protocols for Calcium Phosphate Coatings on Medical Implants
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the four primary methods of applying calcium phosphate (CaP) coatings to medical implants: Plasma Spraying, Sol-Gel, Electrophoretic Deposition (EPD), and Biomimetic Coating. These bioactive coatings are critical for enhancing the osseointegration and longevity of metallic implants used in orthopedic and dental applications.
Overview of this compound Coating Technologies
This compound coatings, particularly those composed of hydroxyapatite (HA), are utilized to confer bioactivity to otherwise bioinert metallic implants, such as those made of titanium and its alloys. This bioactivity promotes a strong bond between the implant and the surrounding bone tissue, accelerating healing and improving the long-term stability of the implant.[1] The choice of coating method significantly influences the coating's physicochemical and biological properties.
The primary techniques for applying these coatings include high-temperature methods like plasma spraying and low-temperature methods such as sol-gel, electrophoretic deposition, and biomimetic processes.[1][2] Plasma spraying is a widely used commercial technique known for its high deposition rate and the ability to create thick coatings.[2][3] In contrast, wet-chemical techniques like sol-gel and electrophoretic deposition offer excellent control over coating composition and thickness at lower temperatures. The biomimetic approach aims to replicate the natural process of bone mineralization, resulting in coatings that closely resemble biological apatite.
Comparative Data of Coating Properties
The selection of a coating method is dictated by the desired properties of the final implant surface. The following table summarizes key quantitative data for the different coating techniques to facilitate comparison.
| Property | Plasma Spraying | Sol-Gel | Electrophoretic Deposition (EPD) | Biomimetic Coating |
| Coating Thickness | 30 - 400 µm | < 1 µm | 2 - 90 µm | 20 - 30 µm |
| Adhesion Strength | 4.8 - 24 MPa | - | 3.15 - 8.75 MPa | - |
| Porosity | Can be controlled; may have some microporosity | Generally dense and pore-free | Can be controlled; may have interconnected micropores | Can exhibit porous structures |
| Crystallinity | Variable, can contain amorphous phases due to rapid cooling | Can be controlled by annealing temperature | Dependent on sintering temperature | Low crystallinity, similar to bone mineral |
| Ca/P Ratio | Can deviate from stoichiometric HA (1.67) | Can be precisely controlled | Can be controlled by suspension chemistry | Close to natural bone apatite (~1.5) |
| Biocompatibility | Good osteoconductivity; may have some cytotoxicity depending on phase composition. | Excellent biocompatibility and bioactivity. | Good cell viability and proliferation. | Excellent, mimics natural bone surface. |
| Dissolution Rate | Higher for amorphous phases, can be tailored by crystallinity. | Lower and more controlled. | Dependent on phase composition and porosity. | Can be tailored to be biodegradable. |
Experimental Protocols
Detailed methodologies for each of the key coating techniques are provided below. These protocols are intended as a guide and may require optimization based on specific substrate materials and desired coating characteristics.
Plasma Spraying Protocol
Plasma spraying is a high-temperature process that involves melting and rapidly propelling a feedstock powder onto a substrate.
Materials and Equipment:
-
Hydroxyapatite (HA) powder (commercial grade, e.g., 150 µm particle size)
-
Titanium (or other metallic) substrate
-
Inductively coupled RF plasma spray system
-
Sandblasting equipment
-
Acetone and de-ionized water for cleaning
Protocol:
-
Substrate Preparation:
-
Sandblast the titanium substrate to create a rough surface for enhanced mechanical interlocking.
-
Ultrasonically clean the substrate in de-ionized water.
-
Degrease the substrate with acetone to remove any organic contaminants.
-
-
Plasma Spraying Process:
-
Mount the prepared substrate in the plasma spray chamber.
-
Use a 30 kW inductively coupled RF plasma spray system.
-
Feed the HA powder into the plasma torch. The high temperature of the plasma (6,000 to 16,000 °C) will melt the powder.
-
The molten or semi-molten HA particles are propelled onto the substrate surface, where they rapidly cool and solidify to form a coating.
-
Control the coating thickness (typically between 300 and 400 µm) by adjusting the spray duration and number of passes.
-
-
Post-Coating Characterization:
-
Analyze the phase composition and crystallinity of the coating using X-ray Diffraction (XRD).
-
Examine the coating morphology and thickness using Scanning Electron Microscopy (SEM).
-
Sol-Gel Coating Protocol (Dip-Coating)
The sol-gel process is a wet-chemical technique that involves the formation of a colloidal suspension (sol) that transitions into a gel-like network to coat the substrate.
Materials and Equipment:
-
Calcium precursor (e.g., Calcium acetate monohydrate)
-
Phosphorus precursor (e.g., Phosphoric acid)
-
Solvent (e.g., distilled water, ethanol)
-
Stabilizing agent (e.g., 1,2-ethanediol)
-
Dip-coating apparatus
-
Furnace for annealing
Protocol:
-
Sol Preparation:
-
Dissolve the calcium precursor (e.g., 2.6425 g of calcium acetate monohydrate) in a solvent (e.g., 50 ml of distilled water) with continuous stirring at 50°C.
-
Add a stabilizing agent (e.g., 2 ml of 1,2-ethanediol) and stir for 1 hour.
-
Slowly add the phosphorus precursor (e.g., appropriate amount of 85% phosphoric acid) to the solution and continue stirring at 50°C for several hours.
-
-
Dip-Coating Process:
-
Clean the titanium substrate thoroughly.
-
Immerse the substrate into the prepared sol at a controlled immersion rate (e.g., 85 mm/min).
-
Hold the substrate in the sol for a specific duration (e.g., 20 seconds).
-
Withdraw the substrate at a controlled rate (e.g., 40 mm/min).
-
Dry the coated substrate in an oven (e.g., 10 min at 110°C) to evaporate the solvent.
-
Repeat the dipping and drying steps to achieve the desired coating thickness.
-
-
Annealing:
-
Heat the dried, coated substrate in a furnace to a specific temperature (e.g., 1000°C) for a set duration (e.g., 5 hours) to crystallize the this compound coating.
-
Electrophoretic Deposition (EPD) Protocol
EPD is a process where charged particles in a suspension are moved towards and deposited onto an electrode under the influence of an electric field.
Materials and Equipment:
-
Hydroxyapatite (HA) powder (nano-sized)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Dispersing agent (optional, e.g., polyvinyl butyral)
-
DC power supply
-
Electrophoretic cell with two electrodes (the substrate as one electrode)
-
Magnetic stirrer and ultrasonic bath
Protocol:
-
Suspension Preparation:
-
Disperse a specific concentration of HA powder (e.g., 1 g) in a solvent (e.g., 100 ml of dimethylformamide).
-
Magnetically stir the suspension for 15 minutes, followed by ultrasonication for 30 minutes to ensure a homogenous dispersion.
-
Adjust the pH if necessary (e.g., to pH 3 with HNO3).
-
-
Electrophoretic Deposition:
-
Set up the electrophoretic cell with the cleaned titanium substrate as the cathode and a counter electrode (e.g., platinum or graphite) as the anode.
-
Apply a constant DC voltage (e.g., 20 to 140 V) across the electrodes.
-
The charged HA particles will migrate and deposit onto the substrate.
-
Control the deposition time (e.g., 60 to 300 seconds) to achieve the desired coating thickness.
-
-
Post-Deposition Treatment:
-
Carefully remove the coated substrate from the suspension and allow it to air dry.
-
Sinter the coating in a furnace (e.g., at 800°C for 1 hour in an argon atmosphere) to improve its density and adhesion to the substrate.
-
Biomimetic Coating Protocol
This method mimics the natural formation of bone by immersing the implant in a solution that simulates the composition of human blood plasma.
Materials and Equipment:
-
Titanium alloy (e.g., Ti6Al4V) substrate
-
Sodium hydroxide (NaOH) solution (5.0 M)
-
Simulated Body Fluid (SBF) solution (with ion concentrations similar to human blood plasma)
-
Water bath or incubator set to 36.5-37°C
-
Beakers and other standard laboratory glassware
Protocol:
-
Substrate Pre-treatment (Alkaline Treatment):
-
Immerse the titanium alloy substrate in a 5.0 M NaOH solution at 80°C for 72 hours.
-
Thoroughly wash the substrate with distilled water and dry it at 40°C for 24 hours.
-
Optionally, heat-treat the alkaline-treated substrate at 600°C for 1 hour to form a stable sodium titanate layer.
-
-
Biomimetic Coating Formation:
-
Immerse the pre-treated substrate in a prepared SBF solution. The SBF solution should be buffered to a pH of 7.4 and maintained at 36.5°C.
-
Soak the substrate in the SBF for a period ranging from 7 to 14 days to allow for the nucleation and growth of a this compound layer.
-
Refresh the SBF solution every 48 hours to maintain the appropriate ion concentrations.
-
-
Final Steps:
-
After the desired immersion period, remove the coated substrate from the SBF.
-
Gently rinse the substrate with distilled water and allow it to air-dry at room temperature for 24 hours.
-
Cellular Signaling and Biocompatibility
The success of a coated implant is ultimately determined by its interaction with the host's biological environment. The surface characteristics of the this compound coating directly influence cell adhesion, proliferation, and differentiation, which are critical for osseointegration.
Key Signaling Pathways in Osteoblast Response
The interaction of osteoblasts with hydroxyapatite surfaces triggers specific intracellular signaling cascades that promote bone formation.
-
Integrin-Mediated Adhesion and Signaling: Osteoblasts adhere to the implant surface via integrin receptors that recognize proteins adsorbed onto the hydroxyapatite, such as fibronectin. This binding activates Focal Adhesion Kinase (FAK), which in turn can initiate downstream signaling through pathways like the Extracellular signal-regulated kinase (ERK) pathway, promoting cell survival and differentiation.
-
Wnt Signaling Pathway: The Wnt signaling pathway plays a crucial role in osteogenic differentiation. Nanotopographies on this compound surfaces can directly activate Frizzled receptors, initiating the canonical Wnt/β-catenin signaling cascade. This leads to the upregulation of key osteogenic transcription factors like Runx2.
-
Bone Morphogenetic Protein (BMP) Signaling: The BMP signaling pathway is also involved in osteogenic differentiation induced by hydroxyapatite. The presence of HA can increase the expression of BMPs and their receptors, leading to the activation of the Smad signaling pathway, which is essential for the expression of osteogenic genes.
Experimental Workflow and Signaling Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for evaluating coating biocompatibility and the key signaling pathways involved in osteoblast response.
References
Best Practices for Calcium Phosphate Transfection of HEK293 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phosphate-mediated transfection is a widely used, cost-effective method for introducing foreign DNA into eukaryotic cells, including the highly transfectable Human Embryonic Kidney 293 (HEK293) cell line and its derivatives like HEK293T.[1][2][3] The principle of this technique lies in the formation of a this compound-DNA co-precipitate, which adheres to the cell surface and is subsequently internalized by the cells through endocytosis.[2][4] This method is versatile and can be employed for both transient and stable transfections. With optimization, transfection efficiencies approaching 100% can be achieved in HEK293 cells.
These application notes provide a comprehensive guide to the best practices for performing this compound transfection of HEK293 cells, including detailed protocols, optimization strategies, and troubleshooting advice.
Key Optimization Parameters
The success of this compound transfection is dependent on several critical parameters that influence the formation and uptake of the this compound-DNA co-precipitate. Careful optimization of these factors is crucial for achieving high transfection efficiency and reproducibility.
| Parameter | Recommended Range/Condition | Notes |
| Cell Confluency | 50-80% at the time of transfection. | Overconfluency can decrease transfection efficiency. Cells should be in the logarithmic growth phase. |
| DNA Purity & Amount | High purity plasmid DNA (A260/A280 ≥ 1.7). 10-20 µg of DNA for a 10 cm dish. | The optimal DNA concentration can vary and may need to be determined empirically. |
| pH of HBS Buffer | pH 7.05 - 7.12 is critical for optimal precipitate formation. | Prepare fresh HBS or test the pH of stored buffer before use. |
| Precipitate Formation | Add DNA-CaCl₂ solution dropwise to the HBS buffer while gently mixing. | This step is crucial for forming a fine, evenly distributed precipitate. |
| Incubation Time (Precipitate) | 20-30 minutes at room temperature. | This allows for the formation of the co-precipitate before addition to the cells. |
| Incubation Time (Cells) | 4-16 hours. Some protocols suggest 7-11 hours. | Longer incubation can be toxic to some cells. The medium should be replaced with fresh medium after incubation. |
| Optional Enhancers | Chloroquine (25 µM) can be added to the medium to inhibit lysosomal degradation of the DNA. | Glycerol or DMSO shock after the incubation period can also increase efficiency in some cell lines, but conditions must be optimized as they can be toxic. |
Experimental Workflow
The following diagram illustrates the general workflow for this compound transfection of HEK293 cells.
References
Application Notes and Protocols: Calcium Phosphate Co-Precipitation for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium phosphate co-precipitation is a widely utilized non-viral method for introducing foreign DNA into mammalian cells.[][2][3] The technique, first developed by Graham and Van Der Eb, relies on the formation of a fine co-precipitate of this compound and plasmid DNA.[][4] These precipitates adhere to the cell surface and are subsequently internalized by the cells, presumably through endocytosis, leading to the expression of the transfected gene. Its enduring popularity stems from its cost-effectiveness, simplicity, and efficacy in a variety of cell types for both transient and stable transfections. However, the efficiency of this method is sensitive to several parameters, including the pH of the buffer, DNA concentration and purity, and incubation times, necessitating careful optimization for each cell line.
Data Presentation
Table 1: Optimization of Transfection Conditions for CHO and C2C12 Cells
| Parameter | Condition 1 | Transfection Efficiency (CHO) | Condition 2 | Transfection Efficiency (CHO) | P-value | Reference |
| Buffer System | HBS | Higher | HEPES | Lower | 0.013 | |
| Transfection Medium | DMEM + FBS | Higher | DMEM alone | Lower | 0.0005 | |
| Co-precipitate Volume (in 6-well plate) | 800 µl | Higher | 200 µl | Lower | 0.007 | |
| Post-transfection Treatment | Glycerol Shock | Higher | No Shock | Lower | 0.002 | |
| Incubation Time | 6 hours | Higher | 16 hours | Lower | 0.004 |
Table 2: Comparison of Transfection Methods in Mesenchymal Stem Cells (MSCs)
| Transfection Method | Transfection Efficiency | Cell Viability | Reference |
| Optimized this compound | ~70-80% (murine MSCs), ~30% (human MSCs) | High (cell number doubled) | |
| Lipofection | >80% | Low (cell number fewer than original) | |
| Electroporation | >80% | Low (cell number fewer than original) |
Table 3: Factors Influencing this compound Transfection Efficiency
| Factor | Optimal Condition/Observation | Reference |
| pH of HBS buffer | Critical, optimal between 7.05 and 7.10 | |
| DNA Concentration | 10-50 µg per 10 cm plate, cell-line dependent | |
| Incubation Temperature (particle formation) | 37°C results in higher transfection than room temperature | |
| Serum Concentration | Inverse relationship with efficiency, direct with viability; 2% FBS found optimal for MSCs | |
| Glycerol/DMSO Shock | Can increase efficiency in some cell lines | |
| DNA Quality | High purity, endotoxin-free DNA is crucial |
Experimental Protocols
This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.
Materials and Reagents
-
2.5 M CaCl₂ Solution
-
2x HEPES-Buffered Saline (HBS), pH 7.05 (50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄)
-
High-quality, purified plasmid DNA (1 µg/µL)
-
Sterile, molecular biology grade water
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent cells to be transfected
-
Sterile microcentrifuge tubes and pipettes
-
Culture plates (e.g., 6-well or 10 cm dishes)
Protocol Steps
-
Cell Seeding:
-
One day prior to transfection, seed adherent cells in the desired culture vessel.
-
Cells should be in their exponential growth phase and reach 50-70% confluency on the day of transfection.
-
-
Preparation of DNA-Calcium Chloride Mixture:
-
In a sterile microcentrifuge tube, prepare the DNA-CaCl₂ mixture. For a 6-well plate, a common starting point is to mix 4 µg of plasmid DNA with sterile water and CaCl₂ to a final volume and concentration.
-
A typical mixture for one well of a 6-well plate might be:
-
Plasmid DNA: 4 µg
-
2.5 M CaCl₂: 10 µL
-
Sterile Water: to a final volume of 100 µL
-
-
Mix gently by pipetting.
-
-
Formation of this compound-DNA Co-precipitate:
-
Add the DNA-CaCl₂ mixture dropwise to an equal volume (100 µL) of 2x HBS in a separate sterile tube.
-
It is critical to add the DNA-calcium mix to the phosphate buffer while gently vortexing or bubbling to ensure the formation of a fine, milky precipitate.
-
Incubate the mixture at room temperature for 10-30 minutes.
-
-
Transfection of Cells:
-
Add the co-precipitate mixture dropwise and evenly to the cells in the culture plate.
-
Gently swirl the plate to distribute the precipitate.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-16 hours. The optimal incubation time is cell-type dependent.
-
-
Post-Transfection Care:
-
After the incubation period, remove the medium containing the precipitate and wash the cells gently with 1x PBS.
-
Add fresh, complete culture medium to the cells.
-
-
(Optional) Glycerol or DMSO Shock:
-
For some cell types, a chemical shock can increase transfection efficiency.
-
After the initial incubation with the precipitate, remove the medium and add a 10-15% glycerol solution in PBS or a 10% DMSO solution for 1-3 minutes.
-
This step is harsh on cells and must be optimized for duration and concentration to balance efficiency and toxicity.
-
Remove the shock solution, wash the cells with PBS, and add fresh complete medium.
-
-
Analysis of Gene Expression:
-
Incubate the cells for 24-72 hours post-transfection to allow for gene expression.
-
Analyze the expression of the transfected gene using appropriate methods such as fluorescence microscopy (for fluorescent reporter proteins), western blotting, or qPCR.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound co-precipitation.
Cellular Uptake and Intracellular Trafficking
Caption: Cellular uptake and trafficking of Ca-phosphate-DNA complexes.
References
Application Notes and Protocols for the Fabrication of Porous Hydroxyapatite Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of porous hydroxyapatite (HA) scaffolds, a critical component in bone tissue engineering and regenerative medicine. These scaffolds mimic the mineral component of natural bone, providing a template for cell attachment, proliferation, and differentiation, ultimately leading to bone regeneration.[1][2] This guide covers various fabrication techniques, summarizes key quantitative data, and provides detailed experimental protocols.
Overview of Fabrication Techniques
The selection of a suitable fabrication technique is crucial as it determines the scaffold's structural properties, including porosity, pore size, and interconnectivity, which in turn influence its mechanical strength and biological performance.[3] Common methods for fabricating porous HA scaffolds include conventional techniques like freeze-drying and gas foaming, as well as advanced additive manufacturing (3D printing) methods.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative properties of porous hydroxyapatite scaffolds fabricated using different techniques, as reported in the literature. These values can serve as a reference for selecting an appropriate fabrication method to achieve desired scaffold characteristics.
Table 1: Properties of Porous Hydroxyapatite Scaffolds Fabricated by Various Methods
| Fabrication Method | Porosity (%) | Pore Size (μm) | Compressive Strength (MPa) | Reference(s) |
| Freeze-Casting | 75 - 83 | Lamellar | 2 - 8 | |
| Selective Laser Sintering (HA/PCL) | 70 - 78 | Interconnected | 1.38 - 3.17 | |
| Digital Light Processing | 49.8 | 300 - 400 | 15.25 | |
| 3D Bioplotter (HA/Silk Fibroin) | 70 | ~400 | >6 | |
| Lithography-based AM | 77 | - | 0.36 | |
| 3D Printing (HA/PCL) | 53 | 462 ± 100 | 6.10 | |
| Polymeric Replication | 75 | - | 0.65 | |
| Gel-Casting & Freeze Drying | - | - | - | |
| Polymeric Sponge | ~70 | 400 - 500 | 0.69 - 1.02 | |
| Gas Foaming/Salt Leaching (PCL) | - | 540 | - |
Table 2: Effect of Sintering Temperature on Freeze-Casted Hydroxyapatite Scaffolds
| Sintering Temperature (°C) | Porosity (%) | Compressive Strength (MPa) | Reference(s) |
| 1250 | ~83 | ~2 | |
| 1275 | ~81 | ~3 | |
| 1300 | ~79 | ~4 | |
| 1325 | ~77 | ~6 | |
| 1350 | 75 | ~8 |
Experimental Protocols
This section provides detailed protocols for three common methods of fabricating porous hydroxyapatite scaffolds.
Freeze-Drying Method
The freeze-drying, or lyophilization, technique involves freezing a ceramic suspension and then sublimating the solvent under vacuum to create a porous structure. This method allows for the creation of scaffolds with high porosity.
Protocol:
-
Slurry Preparation:
-
Prepare a stable aqueous suspension of hydroxyapatite powder. The concentration of the HA powder can be varied to control the final porosity. A typical starting point is a 15 vol% HA slurry.
-
Add appropriate binders and dispersants to ensure a homogeneous suspension and prevent particle agglomeration.
-
-
Freezing:
-
Pour the slurry into a mold of the desired shape.
-
Unidirectionally freeze the slurry by placing the mold on a cold surface (e.g., a copper plate cooled by liquid nitrogen). The cooling rate (e.g., 8°C/min) will influence the pore structure.
-
-
Freeze-Drying (Lyophilization):
-
Transfer the frozen sample to a freeze-dryer.
-
Dry the sample under vacuum for an extended period (e.g., 72 hours) to sublimate the ice crystals, leaving behind a porous ceramic green body.
-
-
Sintering:
-
Carefully remove the green body from the mold.
-
Sinter the scaffold in a high-temperature furnace. The sintering temperature profile will significantly impact the mechanical properties and microstructure. A typical sintering temperature for HA is between 1250°C and 1350°C. The temperature is gradually increased to the desired point and held for a specific duration before cooling.
-
Experimental Workflow for Freeze-Drying Fabrication
Caption: Workflow for fabricating porous HA scaffolds via the freeze-drying method.
Gas Foaming Technique
The gas foaming method utilizes a blowing agent to create pores within a polymer-ceramic composite, resulting in a porous scaffold. This technique can produce scaffolds with high porosity and interconnected pores.
Protocol:
-
Material Preparation:
-
Prepare a composite mixture of hydroxyapatite powder and a biodegradable polymer (e.g., polylactic acid - PLA, polycaprolactone - PCL).
-
A porogen, such as sodium bicarbonate, can be incorporated into the mixture to serve as the foaming agent.
-
-
Foaming Process:
-
Place the polymer-ceramic mixture in a high-pressure vessel.
-
Introduce an inert gas (e.g., CO2 or N2) at high pressure (e.g., 180 bar) and elevated temperature (e.g., 70°C). This allows the gas to dissolve into the polymer.
-
A rapid decrease in pressure causes thermodynamic instability, leading to the nucleation and growth of gas bubbles within the material.
-
Alternatively, a chemical reaction can generate the gas in situ. For example, the reaction of tartaric acid and sodium bicarbonate can produce CO2.
-
-
Porogen Leaching (if applicable):
-
If a salt or other leachable porogen was used in conjunction with gas foaming, immerse the scaffold in a suitable solvent (e.g., water) to dissolve and remove the porogen, creating a more interconnected pore network.
-
-
Drying and Sterilization:
-
Thoroughly dry the scaffold to remove any residual solvent.
-
Sterilize the scaffold using an appropriate method, such as ethylene oxide or gamma radiation, before biological applications.
-
Logical Relationships in the Gas Foaming Process
Caption: Key stages in the gas foaming process for scaffold fabrication.
Additive Manufacturing (3D Printing)
Additive manufacturing, or 3D printing, enables the fabrication of scaffolds with precisely controlled architecture, including pore size, shape, and interconnectivity, based on a computer-aided design (CAD) model.
Protocol (based on a material extrusion method):
-
Bioink Preparation:
-
Prepare a printable "bioink" or paste. This typically consists of hydroxyapatite powder, a binder, and a solvent. For example, a non-aqueous ink can be made with tetracalcium phosphate, dithis compound anhydrous, and polyvinyl butyral (PVB) dissolved in ethanol or tetrahydrofuran.
-
The rheological properties of the ink are critical for successful printing and must be optimized.
-
-
3D Printing:
-
Load the prepared ink into a syringe-based extruder on a 3D printer.
-
Design the desired scaffold architecture using CAD software.
-
The scaffold is built layer-by-layer by extruding the ink through a fine nozzle (e.g., 210 μm) according to the CAD model. The extrusion can occur in a liquid bath (e.g., sodium phosphate) which can act as a hardening accelerator.
-
-
Post-Processing:
-
Drying and Binder Burnout: The printed green body is carefully dried to remove the solvent. It is then heated in a furnace at a low temperature to burn out the organic binder.
-
Sintering: The scaffold is then sintered at a high temperature (e.g., 1100°C - 1250°C) to achieve densification and mechanical strength. The sintering process must be carefully controlled to avoid deformation of the printed structure.
-
Experimental Workflow for 3D Printing of HA Scaffolds
Caption: General workflow for fabricating HA scaffolds using 3D printing.
Biocompatibility and Cell Interaction
The ultimate goal of a bone tissue engineering scaffold is to support cell growth and tissue regeneration. Porous HA scaffolds generally exhibit excellent biocompatibility.
-
In Vitro Biocompatibility: Cell culture studies are essential to evaluate the cytocompatibility of the fabricated scaffolds. Osteoblast-like cells (e.g., MG-63 or MC3T3-E1) are seeded onto the scaffolds and their attachment, proliferation, and differentiation are assessed over time. Assays such as the MTT assay can be used to quantify cell proliferation. Favorable cell growth patterns and increased extracellular matrix deposition indicate good biocompatibility. The porous network is crucial for providing a suitable environment for cell proliferation by facilitating nutrient exchange.
-
In Vivo Biocompatibility: Animal models (e.g., rabbits or rats) are used to evaluate the in vivo performance of the scaffolds. The scaffolds are implanted into bone defects, and the extent of bone ingrowth, tissue integration, and any inflammatory response are evaluated at different time points using techniques like micro-computed tomography (micro-CT) and histological analysis. Successful scaffolds will show good osteointegration with the host tissue and the formation of new bone within the pores.
Conclusion
The fabrication of porous hydroxyapatite scaffolds is a multifaceted process with a variety of techniques available to tailor the final product to specific research or clinical needs. The choice of fabrication method directly influences the scaffold's physical and mechanical properties, which in turn dictate its biological performance. The protocols and data presented in these application notes provide a foundation for researchers to fabricate and characterize HA scaffolds for bone tissue engineering applications. Further optimization of fabrication parameters and material compositions will continue to advance the development of more effective bone regenerative therapies.
References
- 1. Frontiers | Additive Manufacturing Methods for Producing Hydroxyapatite and Hydroxyapatite-Based Composite Scaffolds: A Review [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Fabrication of Porous Hydroxyapatite Scaffolds as Artificial Bone Preform and its Biocompatibility Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Application Notes and Protocols for Calcium Phosphate Co-Precipitation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the calcium phosphate co-precipitation technique, a widely used method for introducing nucleic acids and proteins into mammalian cells. The protocol is presented with key optimization parameters and expected outcomes, supported by quantitative data from various studies.
Introduction
This compound co-precipitation is a cost-effective and straightforward method for transfecting a wide range of cell types.[][2][3] The principle involves the formation of a fine precipitate of this compound and the molecule of interest (e.g., DNA, RNA, or protein).[][4] This co-precipitate is then taken up by cells, primarily through endocytosis. While classic, this technique remains a staple in molecular biology for both transient and stable transfections. Recent adaptations have even demonstrated its utility for in vivo mRNA delivery.
Quantitative Data Summary
The efficiency and cellular impact of this compound co-precipitation can vary significantly based on experimental conditions. The following table summarizes key quantitative data from various studies to provide a comparative overview.
| Parameter | Cell Type | Molecule Delivered | Transfection Efficiency (%) | Cell Viability (%) | Key Conditions | Reference |
| Transfection Efficiency | Murine MSCs | pMaxGFP | ~70-80% | ~200% (doubling of original cell number) | 40 µg DNA, 2% FBS, 4h incubation | |
| Transfection Efficiency | Human MSCs | pMaxGFP | ~30% | Not specified | 40 µg DNA, 2% FBS, 4h incubation | |
| Transfection Efficiency | CHO | pSV40-CAT | Not specified (optimized protocol) | Not specified | 1 µg/µL pSV40-CAT, HBS buffer pH 7.10 | |
| Transfection Efficiency | C2C12 | Plasmid DNA | Not specified (optimized protocol) | Not specified | HBS buffer pH 7.10, Glycerol shock | |
| Transfection Efficiency | 293T | Lentiviral vectors | (6.3±0.5)×10⁶ TU/mL | Not specified | 4 mM CaCl₂ | |
| Cell Viability | Murine MSCs | pMaxGFP | ~70-80% | ~200% (doubling of original cell number) | 2% FBS in medium | |
| DNA Concentration | 10 cm plate | Plasmid DNA | Varies | Varies | 10 to 50 µg | |
| DNA Concentration | 10 cm dish | pCDM8 | Varies | Varies | 0.5 µg for non-saturating, 10 µg for massive overexpression | |
| Buffer pH | CHO & C2C12 | Plasmid DNA | Higher with HBS | Not specified | HBS pH 7.10 vs HEPES | |
| Incubation Time | CHO & C2C12 | Plasmid DNA | Higher at 6h | Not specified | 6h vs 16h | |
| Glycerol Shock | CHO & C2C12 | Plasmid DNA | Increased efficiency | Not specified | 15% glycerol for 1-2 min |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for transient transfection of mammalian cells in a 10 cm dish using the this compound co-precipitation method.
Materials
-
2.5 M CaCl₂ Solution
-
2x HEPES-Buffered Saline (HBS), pH 7.05-7.12 (50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄)
-
High-quality plasmid DNA (1 µg/µL)
-
Sterile, molecular biology grade water
-
Cultured mammalian cells (50-70% confluent)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes and pipettes
Procedure
Day 1: Cell Plating
-
Plate cells at a density that will result in 50-70% confluency on the day of transfection. For a 10 cm dish, this is typically 1-2 x 10⁶ cells.
-
Incubate the cells overnight at 37°C in a humidified CO₂ incubator.
Day 2: Transfection
-
Prepare the DNA-Calcium Chloride Mixture (Solution A):
-
In a sterile microcentrifuge tube, combine the following:
-
10-50 µg of plasmid DNA
-
62 µL of 2.5 M CaCl₂
-
Add sterile water to a final volume of 500 µL.
-
-
Mix the solution gently by pipetting.
-
-
Prepare the 2x HBS (Solution B):
-
In a sterile 15 mL conical tube, add 500 µL of 2x HBS.
-
-
Formation of the Co-precipitate:
-
While gently vortexing or bubbling air through Solution B, add Solution A dropwise. This slow addition is critical for the formation of a fine precipitate.
-
A faint, fine precipitate should form.
-
Incubate the mixture at room temperature for 15-30 minutes.
-
-
Application to Cells:
-
Gently swirl the plate to distribute the cells and medium.
-
Add the 1 mL of the co-precipitate mixture dropwise and evenly over the entire plate of cells.
-
Gently rock the plate to ensure even distribution of the precipitate.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-16 hours. The optimal incubation time can vary between cell lines.
-
Day 3: Post-Transfection Care
-
Medium Change:
-
After the incubation period, remove the medium containing the precipitate.
-
Wash the cells once with sterile PBS or fresh serum-free medium.
-
Add 10 mL of fresh, complete culture medium.
-
-
(Optional) Glycerol or DMSO Shock:
-
For some cell lines, a brief shock with glycerol or DMSO can increase transfection efficiency.
-
After removing the precipitate-containing medium, add 1-2 mL of 15% sterile glycerol in PBS and incubate for 1-3 minutes.
-
Gently wash the cells twice with PBS and then add fresh complete medium. Note: This step can be toxic to some cells and should be optimized.
-
Day 4-5: Assay for Gene Expression
-
Analyze the cells for transient gene expression 24-72 hours post-transfection, depending on the expression kinetics of your construct.
Visualizations
Experimental Workflow
A step-by-step workflow of the this compound co-precipitation protocol.
Mechanism of Cellular Uptake
The mechanism of cellular uptake of this compound co-precipitates.
References
Application Notes: Generation of Stable Cell Lines Using Calcium Phosphate Transfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which continuously express a foreign gene, is a cornerstone of modern biological research and pharmaceutical development. These cell lines are invaluable tools for a multitude of applications, including recombinant protein production, drug screening, gene function studies, and the development of cell-based assays. One of the most established and cost-effective methods for introducing genetic material into mammalian cells for the creation of stable cell lines is calcium phosphate-mediated transfection.[1][2][3][4][5]
This technique, first developed by Graham and van der Eb, relies on the co-precipitation of plasmid DNA with this compound to form fine particles that are readily endocytosed by adherent cells. While newer transfection technologies exist, the this compound method remains widely used due to its simplicity, low cost, and effectiveness with a variety of cell lines. This document provides a detailed protocol for generating stable cell lines using this compound transfection, along with optimization strategies and troubleshooting guidance.
Principle of the Method
The fundamental principle of this compound transfection involves the mixing of a solution containing plasmid DNA and calcium chloride with a phosphate-buffered saline solution. This results in the formation of a fine, insoluble precipitate of this compound-DNA complexes. These precipitates adhere to the cell surface and are subsequently taken into the cell, likely through endocytosis. Once inside the cell, the DNA is released from the endosomes into the cytoplasm and can then enter the nucleus. For stable transfection, the plasmid DNA must integrate into the host cell's genome. This is a rare event, and therefore, a selectable marker on the plasmid is used to isolate and enrich the population of cells that have successfully integrated the foreign DNA.
Advantages and Disadvantages
Advantages:
-
Cost-effective: The reagents required are inexpensive and readily available.
-
Simplicity: The protocol is straightforward and does not require specialized equipment.
-
Versatility: It can be used for both transient and stable transfection of a wide range of adherent cell types.
Disadvantages:
-
Lower efficiency: Transfection efficiency can be lower compared to other methods like electroporation or lipid-based reagents, and can be highly variable between cell types.
-
Sensitivity to pH and Reagent Quality: The formation of the this compound-DNA precipitate is highly sensitive to the pH of the buffer and the quality of the reagents.
-
Potential for Cytotoxicity: The precipitate can be toxic to some sensitive cell lines.
Data Presentation: Quantitative Parameters for this compound Transfection
The efficiency of this compound transfection is influenced by several factors, including the cell type, plasmid DNA concentration, and incubation time. The following table summarizes typical starting conditions for commonly used cell lines. Optimization is often necessary to achieve the best results for a specific experimental setup.
| Cell Line | Typical Transfection Efficiency (Transient) | Optimal DNA Concentration (per 10 cm dish) | Precipitate Incubation Time with Cells |
| HEK293 | Up to 90-100% | 10 - 25 µg | 4 - 16 hours |
| CHO | ~60% | 10 - 50 µg | 2 - 6 hours |
| HeLa | 20 - 100% | 10 - 20 µg | 16 hours (overnight) |
| MDCK | Variable | 20 - 50 µg | 20 minutes, then overnight incubation |
Experimental Protocols
Materials and Reagents
-
Cell Line: Adherent mammalian cell line of choice (e.g., HEK293, CHO, HeLa).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line, supplemented with fetal bovine serum (FBS) and antibiotics (optional, but not recommended during transfection).
-
Plasmid DNA: High-purity plasmid DNA containing the gene of interest and a selectable marker (e.g., neomycin, puromycin, or hygromycin resistance). The DNA should be sterile and dissolved in sterile water or TE buffer.
-
2.5 M Calcium Chloride (CaCl₂): Sterile, filtered solution.
-
2x HEPES-Buffered Saline (HBS): 50 mM HEPES, 280 mM NaCl, 1.5 mM Na₂HPO₄. The pH of this solution is critical and should be adjusted to exactly 7.05. Filter-sterilize and store in aliquots at -20°C.
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA
-
Selection Antibiotic: (e.g., G418, Puromycin, Hygromycin B) at a predetermined optimal concentration.
-
Tissue Culture Plates/Flasks
-
Sterile microcentrifuge tubes and serological pipettes
Part 1: this compound Transfection
This protocol is optimized for a 10 cm tissue culture dish. For other plate sizes, scale the reagent volumes accordingly.
-
Cell Seeding: The day before transfection, seed the cells so that they reach 50-80% confluency on the day of transfection. For a 10 cm dish, this is typically 2-5 x 10⁶ cells, depending on the cell line's growth rate.
-
Medium Change: About 2-4 hours before adding the precipitate, replace the old medium with 9 ml of fresh, pre-warmed complete growth medium.
-
Prepare the DNA-Calcium Chloride Mixture: In a sterile microcentrifuge tube, prepare the following mixture:
-
Plasmid DNA: 10-50 µg
-
2.5 M CaCl₂: 100 µl
-
Add sterile water to a final volume of 1 ml.
-
Mix gently by flicking the tube.
-
-
Formation of the this compound-DNA Precipitate:
-
Add 1 ml of 2x HBS to a sterile 15 ml conical tube.
-
While gently vortexing or bubbling air through the 2x HBS, add the DNA-CaCl₂ mixture dropwise. A fine, milky precipitate should form. This is a critical step for successful transfection.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
-
Transfection:
-
Gently mix the precipitate solution again.
-
Add the 2 ml of the this compound-DNA precipitate dropwise and evenly over the surface of the medium in the 10 cm dish.
-
Swirl the plate gently to distribute the precipitate.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-16 hours (the optimal time varies by cell line).
-
-
Post-Transfection Medium Change:
-
After the incubation period, remove the medium containing the precipitate.
-
Gently wash the cells once or twice with 5-10 ml of sterile PBS.
-
Add 10 ml of fresh, pre-warmed complete growth medium.
-
Return the cells to the incubator.
-
Part 2: Selection of Stable Cell Lines
-
Recovery Period: Allow the cells to grow for 24-48 hours after transfection to allow for expression of the resistance gene.
-
Initiate Selection:
-
Trypsinize and resuspend the cells.
-
Split the cells into new culture dishes at a low density (e.g., 1:10, 1:20, and 1:40 dilutions) in complete growth medium containing the appropriate concentration of the selection antibiotic. The optimal antibiotic concentration should be predetermined by generating a kill curve for the parental cell line.
-
-
Maintenance and Colony Formation:
-
Replace the selective medium every 3-4 days to remove dead cells and maintain the selection pressure.
-
Monitor the plates for the formation of antibiotic-resistant colonies, which may take 1-3 weeks to become visible.
-
-
Isolation of Clonal Colonies:
-
Once colonies are large enough (typically 50-100 cells), they can be isolated.
-
Using a sterile pipette tip or a cloning cylinder, carefully scrape and aspirate an individual colony.
-
Transfer the isolated colony to a well of a 24-well plate containing selective medium.
-
-
Expansion and Characterization:
-
Expand each clonal population.
-
Once a sufficient number of cells is obtained, the clones should be characterized to confirm the integration and expression of the gene of interest using techniques such as PCR, Western blotting, or functional assays.
-
Cryopreserve the validated stable cell lines for future use.
-
Visualizations
Experimental Workflow for this compound Transfection
Caption: Workflow for this compound Transfection.
Signaling Pathway of Stable Cell Line Generationdot
References
Application Notes and Protocols for Wet-Chemical Synthesis of Calcium Phosphate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of calcium phosphate (CaP) nanoparticles using various wet-chemical methods. CaP nanoparticles are of significant interest in the biomedical field, particularly for drug and gene delivery, owing to their excellent biocompatibility, biodegradability, and capacity to encapsulate a wide range of therapeutic agents.[1][2][3] The methods outlined below—co-precipitation, sol-gel, and hydrothermal synthesis—offer robust and tunable approaches to producing CaP nanoparticles with controlled physicochemical properties.
Co-Precipitation Method
Application Notes
The co-precipitation method is the most straightforward and widely used technique for synthesizing this compound nanoparticles.[4] The principle involves mixing aqueous solutions containing calcium and phosphate precursors under controlled conditions to induce the precipitation of CaP nanoparticles.[5] Key parameters such as pH, temperature, precursor concentration, and stirring rate significantly influence the particle size, crystallinity, and morphology of the final product.
This method's primary advantages are its simplicity, cost-effectiveness, and operation at ambient temperature and pressure, which is particularly beneficial for encapsulating sensitive therapeutic molecules. However, controlling particle size distribution and preventing agglomeration can be challenging, often requiring the use of stabilizers like polyvinylpyrrolidone (PVP). The process is highly sensitive to slight variations in pH and buffer concentration.
Experimental Protocol: Synthesis of Hydroxyapatite (HAp) Nanoparticles
This protocol describes the synthesis of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), a common phase of this compound, using a wet chemical precipitation method.
Materials:
-
Calcium Chloride (CaCl₂)
-
Dibasic Sodium Phosphate (Na₂HPO₄)
-
Ammonium Hydroxide (NH₄OH) for pH adjustment
-
Polyvinylpyrrolidone (PVP) (Optional, as a stabilizer)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge
-
Freeze-dryer or drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 180 mM solution of Calcium Chloride (CaCl₂) in deionized water.
-
Prepare a 108 mM solution of Dibasic Sodium Phosphate (Na₂HPO₄) in deionized water.
-
-
Reaction Setup:
-
Place the CaCl₂ solution in a beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 1200 rpm) at room temperature.
-
-
Precipitation:
-
Slowly add the Na₂HPO₄ solution dropwise to the stirring CaCl₂ solution.
-
Continuously monitor the pH of the mixture. Adjust and maintain the pH between 10 and 11 by adding ammonium hydroxide (NH₄OH) dropwise. An alkaline environment favors the formation of hydroxyapatite.
-
-
Aging/Maturation:
-
After the addition is complete, allow the resulting milky suspension to stir continuously for a set period (e.g., 2 to 24 hours). This aging step allows the nanoparticles to mature and the crystal structure to refine.
-
-
Washing and Collection:
-
Stop the stirring and collect the precipitate by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Discard the supernatant and re-disperse the nanoparticle pellet in deionized water.
-
Repeat the washing process at least three times to remove residual ions and impurities.
-
-
Drying:
-
After the final wash, the nanoparticle pellet can be freeze-dried overnight or dried in an oven at a low temperature (e.g., 60-80°C) to obtain a fine powder.
-
-
Characterization (Optional):
-
The synthesized nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the hydroxyapatite phase, Transmission Electron Microscopy (TEM) to observe size and morphology, and Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups.
-
Sol-Gel Method
Application Notes
The sol-gel method is a versatile wet-chemical technique that involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For CaP nanoparticles, this typically involves the hydrolysis and polycondensation of calcium and phosphate precursors, often in an alcoholic solvent. The process offers excellent control over the final product's purity, homogeneity, and stoichiometry at relatively low temperatures.
Key stages include the formation of the sol, gelation, aging of the gel, and subsequent drying and heat treatment (calcination) to crystallize the nanoparticles and remove organic residues. The choice of precursors, solvent, pH, and calcination temperature are critical parameters that dictate the nanoparticle characteristics. This method is particularly advantageous for creating highly pure and nanostructured CaP materials.
Experimental Protocol: Synthesis of HAp Nanoparticles
This protocol outlines a sol-gel route using common nitrate and phosphate precursors.
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Absolute Ethanol
-
Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Magnetic stirrer and hotplate
-
Drying oven
-
Muffle furnace
Procedure:
-
Prepare Precursor Solutions (Sol Formation):
-
Dissolve Calcium Nitrate Tetrahydrate in absolute ethanol to create a calcium precursor solution (e.g., 0.5 M). Stir until fully dissolved.
-
Separately, dissolve Diammonium Hydrogen Phosphate in a mixture of absolute ethanol and deionized water to create a phosphate precursor solution (e.g., 0.3 M). The Ca/P molar ratio should be maintained at 1.67 for stoichiometric HAp.
-
-
Mixing and Hydrolysis:
-
Slowly add the phosphate solution to the calcium solution under vigorous stirring.
-
A white, translucent sol will begin to form.
-
-
Gelation:
-
Adjust the pH of the sol to approximately 10-11 by adding ammonium hydroxide dropwise. This will catalyze the hydrolysis and condensation reactions, leading to the formation of a viscous, white gel.
-
Continue stirring for 1 hour after pH adjustment.
-
-
Aging:
-
Cover the beaker and let the gel age at room temperature for 24-48 hours. During this time, the gel network strengthens.
-
-
Drying:
-
Place the aged gel in a drying oven at 80-100°C for 24 hours to remove the solvent and form a dried xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Calcine the powder in a muffle furnace. A typical procedure involves heating to 600-800°C for 2-4 hours. Calcination removes any remaining organic residues and promotes the crystallization of the hydroxyapatite phase. The final product is a highly pure HAp nanopowder.
-
Hydrothermal Method
Application Notes
The hydrothermal method involves a chemical reaction in an aqueous solution at elevated temperatures (typically 100-250°C) and pressures within a sealed vessel, known as an autoclave. These conditions facilitate the dissolution of precursors and the subsequent crystallization of nanoparticles with high crystallinity and controlled morphology, often producing nanorods or nanowires.
The main advantages of this method are the ability to produce highly crystalline, phase-pure nanoparticles without the need for post-synthesis calcination, and excellent control over particle morphology by tuning parameters like temperature, pressure, reaction time, and the use of surfactants or templates. The primary drawback is the need for specialized high-pressure equipment.
Experimental Protocol: Synthesis of HAp Nanorods
This protocol is adapted for synthesizing HAp nanorods.
Materials:
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
Diammonium Hydrogen Phosphate ((NH₄)₂HPO₄)
-
Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Prepare Precursor Solution:
-
Prepare a 0.5 M solution of Ca(NO₃)₂·4H₂O and a 0.3 M solution of (NH₄)₂HPO₄ in deionized water, ensuring the stoichiometric Ca/P ratio of 1.67.
-
-
Precipitation:
-
Slowly add the (NH₄)₂HPO₄ solution to the Ca(NO₃)₂ solution under constant stirring.
-
Adjust the pH of the resulting slurry to 10-11 using NH₄OH. A precipitate will form.
-
-
Hydrothermal Treatment:
-
Transfer the aqueous suspension into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to the desired temperature (e.g., 180-200°C) and maintain it for a specific duration (e.g., 12-24 hours). The elevated temperature and pressure will drive the crystallization of HAp nanorods.
-
-
Cooling and Collection:
-
After the reaction time, turn off the oven and allow the autoclave to cool down to room temperature naturally.
-
Carefully open the autoclave and collect the white precipitate.
-
-
Washing and Drying:
-
Wash the product thoroughly with deionized water and ethanol several times, using centrifugation to separate the solid product.
-
Dry the final product in an oven at 60-80°C to obtain HAp nanorods.
-
Data Presentation: Synthesis Parameters and Outcomes
The following table summarizes key experimental parameters from the literature and their influence on the resulting nanoparticle characteristics. This allows for easy comparison of how different synthesis conditions can be used to tailor the final product.
| Synthesis Method | Calcium Precursor | Phosphate Precursor | Ca/P Ratio | pH | Temp. (°C) | Time | Resulting Phase | Particle Size / Morphology | Reference(s) |
| Co-Precipitation | CaCl₂ (180 mM) | Na₂HPO₄ (108 mM) | 1.67 | 5-6 | Room Temp. | - | Brushite, HAp | 20-80 nm, prismatic | |
| Co-Precipitation | Ca(NO₃)₂ | (NH₄)₂HPO₄ | 1.67 | 10-11 | Room Temp. | - | HAp | Aggregates of smaller particles | |
| Sol-Gel | Ca(NO₃)₂·4H₂O | (NH₄)₂HPO₄ | 1.67 | 10-11 | 600-800 (Calcination) | 2-4 h | HAp | High purity nanoparticles | |
| Hydrothermal | Ca(NO₃)₂·4H₂O | (NH₄)₂HPO₄ | 1.67 | 10-11 | 180-200 | 12-72 h | HAp, Monetite | 100-500 nm length, 10-60 nm diameter rods | |
| Hydrothermal | Calcium Lactate | H₃PO₄ | - | - | 200 | 5 h | HAp | Whiskers, hexagonal rods | |
| Combustion | Ca(NO₃)₂·4H₂O | (NH₄)₂HPO₄ | 1.50 | - | - | - | HAp, β-TCP | ~100 nm, irregular |
Note: "-" indicates data not specified in the cited source.
Applications in Drug Development
This compound nanoparticles synthesized via these wet-chemical methods are highly valuable for drug development.
-
Drug and Gene Delivery: Their high surface-to-volume ratio and inherent biocompatibility make them excellent carriers for a variety of therapeutic molecules, including anticancer drugs (e.g., doxorubicin), antibiotics, proteins, and nucleic acids (pDNA, siRNA).
-
pH-Responsive Release: CaP nanoparticles are stable at physiological pH (~7.4) but readily dissolve in the acidic environment of endosomes and lysosomes (pH 5-6) after cellular uptake. This property enables targeted intracellular release of the encapsulated cargo.
-
Bone Tissue Engineering: Due to their chemical similarity to the mineral component of bone, HAp nanoparticles are widely used in bone regeneration applications, where they can deliver growth factors or act as scaffolds to promote osteogenesis.
References
- 1. Preparation and application of this compound nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and application of this compound nanocarriers in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Precipitation | Thermo Fisher Scientific - US [thermofisher.com]
Troubleshooting & Optimization
addressing low efficiency in calcium phosphate transfection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low efficiency in calcium phosphate transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound transfection?
This compound-mediated transfection is a widely used method for introducing foreign DNA into mammalian cells. The principle involves mixing a solution of calcium chloride containing the plasmid DNA with a phosphate-buffered saline solution. This mixture results in the formation of a fine co-precipitate of this compound and DNA.[1][][3] These precipitates adhere to the cell surface and are taken up by the cells, presumably through endocytosis or phagocytosis.[1][]
Q2: What are the critical factors influencing the success of this compound transfection?
The efficiency of this compound transfection is highly sensitive to several physicochemical parameters. Key factors include the concentrations of calcium and phosphate, the amount and purity of DNA, the pH of the buffer solution, the incubation time for precipitate formation, and the temperature at which the precipitation reaction occurs. Additionally, cell health, confluency, and passage number are crucial for successful transfection.
Q3: How does the morphology of the this compound-DNA precipitate affect transfection efficiency?
The size and quality of the co-precipitate are critical for efficient transfection. Fine, small, and uniformly dispersed precipitates are ideal for uptake by cells. Large, coarse precipitates can be less effective and may even be toxic to cells. The formation of optimal precipitates is influenced by the rate of mixing of the calcium and phosphate solutions and the pH of the buffer.
Q4: Can serum be present in the culture medium during transfection?
The presence of serum in the culture medium can have a dual effect on this compound transfection. While some protocols suggest serum-free conditions to avoid interference with precipitate formation, other studies indicate that serum can protect cells from the toxic effects of the precipitates. In some cell types, such as mesenchymal stem cells, a low concentration of serum (e.g., 2%) has been shown to provide a good balance between transfection efficiency and cell viability. For certain cell lines like CHO and C2C12, the presence of FBS in the transfection medium is necessary for high efficiency.
Q5: Is a glycerol or DMSO shock necessary?
A post-transfection osmotic shock with agents like glycerol or DMSO can significantly improve transfection efficiency in some cell lines, such as CHO cells. This step is thought to enhance the uptake of the DNA-calcium phosphate complexes. However, it can also be harsh on cells, so the duration and concentration of the shock should be optimized for the specific cell type being used.
Troubleshooting Guides
Problem 1: Low or No Transfection Efficiency
Q: I am observing very few or no transfected cells. What are the possible causes and how can I troubleshoot this?
A: Low transfection efficiency is a common issue and can be attributed to several factors related to the reagents, the protocol, and the cells themselves. Follow this step-by-step guide to identify and resolve the problem.
Step 1: Verify Reagent Quality and pH
The most frequent cause of failure is an incorrect pH of the HEPES-buffered saline (HBS) or other phosphate buffer. The optimal pH range is very narrow, typically between 7.05 and 7.12.
-
Action: Prepare fresh 2x HBS and carefully adjust the pH to 7.05. It is recommended to make several small batches of HBS with slightly different pH values (e.g., 7.0, 7.05, 7.10) to test for the optimal pH for your specific cell type. Also, ensure that the 2.5 M CaCl2 solution is fresh.
Step 2: Assess DNA Quality and Quantity
The purity and concentration of your plasmid DNA are critical. Contaminants in the DNA preparation can inhibit precipitate formation. High concentrations of DNA can also prevent the formation of precipitates.
-
Action: Ensure your DNA is of high purity and free from ethanol and other contaminants. The optimal amount of DNA can vary between 10 µg and 50 µg for a 10 cm plate, depending on the cell line. It is advisable to perform a pilot experiment to determine the optimal DNA concentration for your specific plasmid and cells.
Step 3: Optimize Precipitate Formation
The formation of a fine, hazy precipitate is crucial for success.
-
Action:
-
Mixing: Add the DNA-calcium chloride solution to the phosphate buffer dropwise while gently vortexing or bubbling air through the phosphate solution to ensure a fine precipitate.
-
Incubation Time: The optimal time for precipitate formation is short, typically around 1 minute. Longer incubation times (e.g., 20 minutes) can lead to the formation of larger aggregates and a decrease in transfection efficiency.
-
Step 4: Check Cell Health and Confluency
The physiological state of the cells significantly impacts their ability to take up foreign DNA.
-
Action:
-
Health: Use healthy, actively dividing cells that are at a low passage number (ideally less than 30 passages). Cell characteristics can change with repeated passaging, leading to reduced transfection efficiency.
-
Confluency: Transfect cells when they are between 50% and 80% confluent. Cells that are too sparse may not grow well, while cells that are too dense can experience contact inhibition, making them resistant to transfection.
-
Step 5: Optimize Post-Precipitation Incubation and Shock
The duration of cell exposure to the precipitate and the use of a chemical shock can be optimized.
-
Action:
-
Incubation with Precipitate: The optimal incubation time with the co-precipitate varies between cell types. Robust cell lines like HeLa can be incubated for up to 16 hours, while more sensitive cells require shorter times. For some cell lines like CHO and C2C12, a 6-hour incubation is more effective than 16 hours.
-
Glycerol/DMSO Shock: If applicable to your cell type, optimize the duration and concentration of the glycerol or DMSO shock. A 10% glycerol shock for 3 minutes is a common starting point.
-
Below is a troubleshooting workflow to guide you through the process of addressing low transfection efficiency.
Problem 2: High Cell Death or Toxicity
Q: My cells are dying after transfection. What can I do to improve cell viability?
A: Cell death following this compound transfection is often due to the toxicity of the precipitates or the transfection protocol itself.
Step 1: Reduce the Amount of Precipitate
Excessive amounts of precipitate can be toxic to cells.
-
Action: Try reducing the total amount of DNA used in the co-precipitate. This will, in turn, reduce the amount of this compound precipitate formed.
Step 2: Shorten the Incubation Time
Prolonged exposure to the precipitates can be detrimental to cell health.
-
Action: Reduce the time the cells are incubated with the DNA-calcium phosphate complex. The optimal time will depend on the cell type.
Step 3: Adjust Serum Concentration
Serum can have a protective effect on cells.
-
Action: If you are transfecting in serum-free media, consider adding a low concentration of serum (e.g., 2%) to the medium during transfection to improve cell viability.
Step 4: Optimize or Omit the Glycerol/DMSO Shock
The osmotic shock step can be harsh on cells.
-
Action: If you are using a glycerol or DMSO shock, try reducing the concentration or the duration of the shock. For some cell types, this step may not be necessary and can be omitted.
Step 5: Ensure Even Distribution of Precipitate
Uneven clumps of precipitate can lead to localized toxicity.
-
Action: Add the precipitate mixture dropwise to the cells and gently swirl the plate to ensure an even distribution over the cell monolayer.
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound transfection.
Table 1: Critical Reagent and Precipitate Formation Parameters
| Parameter | Recommended Value/Range | Notes |
| 2x HBS pH | 7.05 - 7.12 | This is a critical parameter; slight deviations can lead to failure. |
| DNA Concentration | 10 - 50 µg per 10 cm plate | Optimal concentration is cell-type and plasmid-dependent. |
| Calcium Chloride (CaCl₂) Concentration | 125 mM (in final 2x solution) | A common starting concentration. |
| Phosphate Concentration | ~0.75 - 1.5 mM (in final 2x solution) | The ratio of calcium to phosphate is important for precipitate formation. |
| Precipitate Incubation Time | 1 minute | Longer times can lead to larger, less effective precipitates. |
| Temperature of Precipitation | Room Temperature (~23°C) | Temperature can affect the kinetics of precipitate formation. |
Table 2: Cell Culture and Post-Transfection Parameters
| Parameter | Recommended Value/Range | Notes |
| Cell Confluency | 50 - 80% | Actively dividing cells are more receptive to transfection. |
| Passage Number | < 30 | High passage numbers can lead to altered cell characteristics and lower efficiency. |
| Incubation with Precipitate | 4 - 16 hours | Highly cell-type dependent. |
| Glycerol Shock | 10% for 1-3 minutes | Optional, but can enhance efficiency in some cell lines. |
| DMSO Shock | 10 - 20% | An alternative to glycerol shock. |
Experimental Protocols
Standard this compound Transfection Protocol (for a 60 mm dish)
This protocol is a general guideline and should be optimized for your specific cell line and plasmid.
Reagents and Materials:
-
Cells plated in a 60 mm dish
-
High-purity plasmid DNA
-
Sterile 2.5 M CaCl₂
-
Sterile 2x HEPES-buffered saline (HBS), pH 7.05 (140 mM NaCl, 1.5 mM Na₂HPO₄, 50 mM HEPES)
-
Sterile, deionized water
-
Complete cell culture medium
-
Sterile tubes for mixing
Protocol:
-
Cell Plating: The day before transfection, seed cells in a 60 mm dish so that they are 50-80% confluent on the day of transfection.
-
Medium Change: About 1-4 hours before adding the precipitate, replace the old medium with fresh, complete culture medium.
-
Prepare DNA-Calcium Mix: In a sterile tube, prepare the following mixture:
-
Plasmid DNA: 5-10 µg
-
2.5 M CaCl₂: 31 µl
-
Add sterile water to a final volume of 250 µl.
-
-
Form the Precipitate:
-
Add 250 µl of 2x HBS to a separate sterile tube.
-
While gently vortexing or bubbling the 2x HBS, add the DNA-calcium mixture dropwise.
-
A fine, hazy precipitate should form.
-
-
Incubate Precipitate: Let the mixture stand at room temperature for 1-5 minutes. Do not exceed 20 minutes.
-
Add Precipitate to Cells: Add the 500 µl of the this compound-DNA precipitate mixture dropwise and evenly to the medium in the 60 mm dish. Gently swirl the dish to distribute the precipitate.
-
Incubate Cells: Return the cells to the incubator (37°C, 5% CO₂) and incubate for 4-16 hours. The optimal time needs to be determined experimentally.
-
(Optional) Glycerol Shock:
-
After the incubation period, remove the medium containing the precipitate.
-
Wash the cells once with sterile PBS or serum-free medium.
-
Add 1-2 ml of 10% glycerol in PBS to the cells and incubate for 1-3 minutes at room temperature.
-
Remove the glycerol solution and wash the cells twice with sterile PBS or serum-free medium.
-
-
Add Fresh Medium: Add fresh, complete culture medium to the cells.
-
Assay for Gene Expression: Return the cells to the incubator and assay for transgene expression at the desired time point (e.g., 24-72 hours post-transfection).
The following diagram illustrates the general workflow for this compound transfection.
References
Technical Support Center: Calcium Phosphate Transfection Troubleshooting
This technical support center provides troubleshooting guidance for researchers encountering issues with calcium phosphate transfection, with a specific focus on avoiding the formation of large precipitates that can hinder experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the ideal appearance of a this compound-DNA co-precipitate?
A fine, silky precipitate is optimal for successful transfection. When viewed under a microscope after being added to the cells, it should appear as a fine, sand-like coating on the cell surface. Large, clumpy precipitates are a common problem and are known to be less effective, likely because their size prevents efficient uptake by cells.[1] In fact, smaller, more numerous particles that almost completely cover the cell surface are associated with higher transfection efficiency.[2]
Q2: What are the primary causes of large, ineffective precipitates?
Several factors can contribute to the formation of large this compound-DNA precipitates. These include:
-
Incorrect pH of the buffer: The pH of the HEPES-buffered saline (HBS) is critical and should be in the narrow range of 7.05 to 7.12.[] A pH higher than this can lead to the formation of large complexes that are not readily taken up by cells.[1]
-
Improper mixing technique: The DNA-calcium chloride solution must be added dropwise to the phosphate buffer with gentle agitation or bubbling to ensure the formation of a fine precipitate.[4]
-
Extended incubation time: Allowing the precipitate to form for too long before adding it to the cells can result in the aggregation of particles into larger complexes. An incubation time of no more than 1 minute before transfer to cells has been shown to be effective.
-
High DNA concentration: Excessively high concentrations of DNA can paradoxically inhibit the formation of a fine precipitate.
-
Incorrect temperature: The temperature at which the precipitate is formed can affect its characteristics. Most protocols recommend room temperature, and it's important to maintain consistency.
Q3: How does the pH of the buffer affect precipitate formation?
The pH of the buffer is a critical factor in controlling the size of the this compound-DNA particles. The optimal pH range is very narrow, typically between 7.05 and 7.10. If the pH is too high, it can cause the rapid formation of large precipitates, which are detrimental to transfection efficiency. Conversely, a pH that is too low may not allow for efficient precipitate formation. It is crucial to verify the pH of your buffer before each experiment.
Q4: What is the recommended incubation time for the co-precipitate mixture before adding it to the cells?
Standard protocols have often suggested incubation times of 20 to 30 minutes. However, research has shown that extending the reaction time can lead to the aggregation and growth of particles, which reduces transfection efficiency. Optimal results are often achieved with much shorter incubation times, around 1 minute, which favors the formation of a large number of very small particles.
Q5: Can the concentration of DNA influence the size of the precipitate?
Yes, the DNA concentration is an important parameter. High concentrations of DNA can inhibit the formation of precipitates. It is thought that DNA molecules may interfere with the early stages of crystal nucleation and growth. Therefore, it is essential to use the recommended concentration of DNA for your specific protocol and cell type.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting the issue of large precipitate formation in this compound transfection.
Table 1: Key Parameters Influencing Precipitate Formation
| Parameter | Recommended Range/Condition | Consequence of Deviation | Citation(s) |
| pH of HBS Buffer | 7.05 - 7.12 | > 7.12: Large precipitates, lower efficiency. | |
| Incubation Time | 1 - 5 minutes | > 20 minutes: Particle aggregation, reduced expression. | |
| DNA Concentration | 10 - 50 µg per 10 cm plate | High concentrations can inhibit precipitate formation. | |
| Mixing Method | Dropwise addition with gentle agitation | Rapid mixing can lead to large, uneven precipitates. | |
| Temperature | Room Temperature (Consistent) | Temperature variations can affect precipitate kinetics. | |
| Calcium & Phosphate Conc. | e.g., 125 mM Calcium, 0.75 mM Phosphate | Imbalance affects precipitate formation and DNA binding. |
Experimental Protocols
Protocol 1: Preparation of this compound-DNA Co-precipitate
This protocol is designed to promote the formation of a fine precipitate suitable for transfection.
Materials:
-
Sterile 2.5 M CaCl₂
-
Plasmid DNA (high purity)
-
Sterile, nuclease-free water
-
2X HEPES-Buffered Saline (HBS), pH 7.05 - 7.10 (critical)
Procedure:
-
In a sterile microfuge tube, prepare the DNA/Calcium Chloride solution by adding the desired amount of plasmid DNA and bringing the volume up with sterile water. Then, add the 2.5 M CaCl₂. Mix gently.
-
In a separate sterile tube, add an equal volume of 2X HBS.
-
While gently vortexing or bubbling air through the 2X HBS, add the DNA/Calcium Chloride solution drop by drop. This is a critical step to ensure the formation of a fine precipitate.
-
A faint cloudiness should appear, indicating the formation of the precipitate.
-
Incubate the mixture at room temperature for 1-5 minutes. Do not exceed 20 minutes, as this can lead to larger precipitates.
Protocol 2: Transfection of Adherent Cells
Procedure:
-
One day prior to transfection, seed the cells so that they are 50-70% confluent on the day of the experiment.
-
About 1-4 hours before adding the precipitate, replace the old media with fresh, pre-warmed complete media.
-
Gently add the freshly prepared this compound-DNA precipitate mixture dropwise to the cells. Distribute the drops evenly across the plate.
-
Gently swirl the plate to ensure the precipitate is evenly distributed in the medium.
-
Incubate the cells with the precipitate for 4-16 hours at 37°C in a CO₂ incubator. The optimal incubation time can vary between cell types.
-
After incubation, observe the cells under a microscope. A fine, dark precipitate should be visible on the cell surface.
-
Gently wash the cells twice with sterile 1X PBS to remove the precipitate.
-
Add fresh, pre-warmed complete medium to the cells.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting large precipitate formation and the general experimental workflow.
References
dealing with cytotoxicity in calcium phosphate-based transfection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during calcium phosphate-based transfection experiments.
Troubleshooting Guide: Dealing with Cytotoxicity
High cell mortality following this compound transfection is a common issue that can compromise experimental outcomes. This guide provides a systematic approach to troubleshooting and mitigating cytotoxicity.
Visual Troubleshooting Guide
Caption: A workflow for troubleshooting cytotoxicity in this compound transfection.
Step 1: Examine the this compound-DNA Co-precipitate
The size and quality of the co-precipitate are critical. Large, heavy precipitates are often a primary source of cell death.
-
Issue: The medium turns yellow and/or a heavy, yellowish precipitate forms.
-
Cause: This indicates a significant drop in the pH of the culture medium, leading to the formation of large, toxic precipitates.[]
-
Solution: Ensure the CO2 concentration in the incubator is stable and the medium is adequately buffered. Prepare fresh reagents, especially the HEPES-buffered saline (HBS), ensuring the pH is precisely between 7.05 and 7.12.[]
-
-
Issue: A fine, milky precipitate is visible but still results in high cell death.
Step 2: Verify Reagent Quality and Preparation
The quality and preparation of your reagents are paramount for successful and non-toxic transfection.
-
Issue: Inconsistent results and high cytotoxicity between experiments.
-
Cause: The pH of the HBS buffer is a critical factor and can fluctuate with storage. The purity of the plasmid DNA also plays a significant role; endotoxins can contribute to cell death.
-
Solution: Always use high-quality, endotoxin-free plasmid DNA. Prepare fresh 2x HBS and 2.5 M CaCl2 solutions, or use aliquots stored at -20°C to maintain consistency. Verify the pH of the HBS buffer before each use.
-
Step 3: Optimize Transfection Protocol Parameters
Fine-tuning the protocol for your specific cell line is essential to minimize cytotoxicity while maintaining acceptable transfection efficiency.
-
Issue: High cell death even with good quality reagents and precipitate.
-
Cause: The optimal conditions for this compound transfection are highly cell-type dependent. Factors such as cell confluency, DNA amount, and incubation time need to be optimized.
-
Solution: Systematically optimize the following parameters:
-
Cell Confluency: Transfect cells when they are 70-90% confluent.
-
DNA Amount: Titrate the amount of DNA used. While common ranges are 10-50 µg per 10 cm dish, some cell lines are sensitive to high DNA concentrations.
-
Incubation Time: Reduce the duration the cells are exposed to the precipitate. An incubation of 4 hours can be effective and less toxic than overnight incubation.
-
Glycerol/DMSO Shock: While this can increase efficiency, it can also increase cytotoxicity. If used, optimize the duration and concentration, or consider omitting this step.
-
Serum Concentration: Serum can affect the formation of the precipitate and cell viability. Lower serum concentrations during transfection may improve efficiency but can also increase cytotoxicity. An optimal balance needs to be found for your specific cells.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main causes of cytotoxicity in this compound transfection?
A1: The primary causes of cytotoxicity include:
-
Poor Precipitate Quality: Large, irregular this compound-DNA precipitates are highly toxic to cells.
-
Incorrect Reagent pH: The pH of the HEPES-buffered saline (HBS) is critical and must be within a narrow range (7.05-7.12) for the formation of a fine, effective precipitate.
-
High DNA Concentration: Excessive amounts of DNA can lead to the formation of toxic precipitates and cellular stress.
-
Prolonged Incubation Time: Leaving the precipitate on the cells for too long can be toxic.
-
Suboptimal Cell Health: Unhealthy or overly confluent cells are more susceptible to the stress of transfection.
Q2: How can I reduce cytotoxicity while maintaining good transfection efficiency?
A2: Achieving a balance between low cytotoxicity and high efficiency often requires optimization. Here are key strategies:
-
Optimize DNA Concentration: Perform a titration to find the lowest amount of DNA that gives acceptable transfection efficiency.
-
Control Precipitate Formation: Add the DNA-calcium chloride solution dropwise to the phosphate buffer while gently vortexing or bubbling to ensure the formation of a fine precipitate.
-
Shorten Incubation Time: Reduce the exposure time to the precipitate. For many cell lines, 4-6 hours is sufficient.
-
Change Medium Post-Transfection: Removing the transfection medium containing the precipitate and replacing it with fresh culture medium 4-6 hours post-transfection can significantly reduce cytotoxicity.
-
Use Enhancers with Caution: While agents like chloroquine can increase efficiency, they can also increase cytotoxicity. If used, their concentration should be carefully optimized.
Q3: My cells look stressed and are dying 24-48 hours after transfection. What should I do?
A3: This is a common sign of cytotoxicity. Refer to the troubleshooting guide above. Start by examining the precipitate under a microscope. If it appears large and clumpy, focus on optimizing your reagent preparation, particularly the pH of your HBS. If the precipitate looks fine, proceed to optimize the DNA concentration and incubation time.
Q4: Are there alternatives to this compound transfection if cytotoxicity remains an issue?
A4: Yes, if you are unable to achieve an acceptable level of cell viability, consider alternative transfection methods.
| Transfection Method | Principle | Advantages | Disadvantages |
| Lipofection (e.g., Lipofectamine) | Cationic lipids form complexes with DNA, which then fuse with the cell membrane. | High efficiency in a wide range of cells. | Higher cost, potential for cytotoxicity with some reagents. |
| Electroporation | An electrical pulse creates temporary pores in the cell membrane, allowing DNA to enter. | High efficiency, effective for hard-to-transfect cells. | Can cause significant cell death if not optimized, requires specialized equipment. |
| Viral Transduction (e.g., Lentivirus, Adenovirus) | Uses viral vectors to deliver genetic material into cells. | Very high efficiency, can be used for stable integration. | More complex protocol, potential biosafety concerns, can elicit an immune response. |
Q5: How does this compound precipitate lead to cell death?
A5: While the exact mechanisms are complex, excessive intracellular calcium is a known trigger for apoptosis (programmed cell death). The uptake of large amounts of this compound precipitate can disrupt intracellular calcium homeostasis. This can lead to mitochondrial stress, the release of pro-apoptotic factors like cytochrome c, and the activation of caspases, ultimately leading to cell death.
Caption: A simplified signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plate reader.
Procedure:
-
Seed cells in a 96-well plate and perform your this compound transfection as planned. Include untransfected and mock-transfected (no DNA) controls.
-
At the desired time point post-transfection (e.g., 24, 48, or 72 hours), remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untransfected control cells.
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions) or prepare the necessary reagents.
-
96-well plate reader.
Procedure:
-
Seed cells in a 96-well plate and perform the transfection. Include controls for spontaneous LDH release (untransfected cells) and maximum LDH release (cells treated with a lysis buffer).
-
At the desired time point, carefully collect the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100
References
Validation & Comparative
Unveiling the Advantages of Calcium Phosphate Transfection: A Comparative Guide
For researchers and scientists in the dynamic fields of molecular biology and drug development, the introduction of foreign DNA into eukaryotic cells is a foundational technique. Among the myriad of transfection methods available, the calcium phosphate co-precipitation method, a stalwart of molecular biology, continues to be a widely utilized technique. This guide provides an objective comparison of this compound transfection with other common alternatives, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.
Performance Comparison: A Quantitative Overview
The selection of a transfection method hinges on a balance of efficiency, cell viability, cost, and ease of use. The following table summarizes the performance of this compound transfection in comparison to other prevalent methods.
| Parameter | This compound | Lipofection (e.g., Lipofectamine) | Electroporation | Viral Transduction (e.g., Lentivirus) |
| Transfection Efficiency | Low to Moderate (5-50%, highly cell-type dependent)[1][2][3] | High (up to 80% or higher)[4] | Moderate to High (up to 80%)[1] | Very High (up to 100%) |
| Cell Viability | Moderate to High | Moderate (can be cytotoxic) | Low to Moderate (can cause significant cell death) | High |
| Cost per Transfection | Very Low | High | Moderate (instrument cost is high) | Very High |
| Ease of Use | Simple and straightforward protocol | Relatively easy to perform | Requires specialized equipment and optimization | Labor-intensive and requires BSL-2 safety precautions |
| Suitability for Stable Transfection | Yes | Yes | Yes | Yes |
| In Vivo Applicability | Not suitable | Yes | Yes | Yes |
The Core Advantages of this compound Transfection
The primary advantages of the this compound method lie in its cost-effectiveness and simplicity . The reagents required are inexpensive and readily available in most laboratories, making it an economical choice for routine transfections and large-scale screening experiments. The protocol is straightforward and does not necessitate specialized equipment, a significant advantage over methods like electroporation.
Furthermore, this compound transfection can be suitable for generating both transient and stable cell lines. While transfection efficiencies can be lower compared to viral methods or some lipid-based reagents, optimization of the protocol can yield satisfactory results for many common cell lines, such as HEK293 and CHO cells. For certain applications, particularly in generating stable cell lines where high initial transfection efficiency is not the sole determinant of success, the low cost and ease of use make it a highly attractive option.
Experimental Methodologies: A Closer Look
To understand the basis of the comparative data, it is crucial to examine the experimental protocols. Below are generalized protocols for this compound transfection and, for comparison, lipofection.
This compound Transfection Protocol (for a 6-well plate)
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate to achieve 50-70% confluency on the day of transfection.
-
DNA-Calcium Chloride Mixture: In a sterile microfuge tube, mix 2 µg of plasmid DNA with sterile water to a final volume of 50 µL. Add 5 µL of 2.5 M CaCl2 and mix gently.
-
Formation of Co-precipitate: To the DNA-CaCl2 mixture, add 50 µL of 2x HEPES-buffered saline (HBS) dropwise while gently vortexing or bubbling. A fine, opalescent precipitate should form.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes.
-
Transfection: Add the DNA-calcium phosphate co-precipitate dropwise to the cells in the culture medium. Gently swirl the plate to ensure even distribution.
-
Incubation with Cells: Incubate the cells at 37°C in a CO2 incubator for 4-16 hours.
-
Medium Change: After the incubation period, remove the medium containing the precipitate and replace it with fresh, pre-warmed complete culture medium.
-
Gene Expression Analysis: Analyze gene expression 24-72 hours post-transfection.
Lipofection Protocol (using a generic cationic lipid reagent)
-
Cell Seeding: Seed cells as described for the this compound protocol.
-
DNA-Lipid Complex Formation: In one tube, dilute 2 µg of plasmid DNA in 100 µL of serum-free medium. In a separate tube, dilute 5 µL of the lipid-based transfection reagent in 100 µL of serum-free medium and incubate for 5 minutes.
-
Complex Incubation: Combine the diluted DNA and the diluted lipid reagent, mix gently, and incubate at room temperature for 20 minutes to allow for the formation of DNA-lipid complexes.
-
Transfection: Add the 200 µL of the DNA-lipid complex mixture to the cells in the culture medium.
-
Incubation and Analysis: Incubate the cells and analyze for gene expression as described in the this compound protocol.
Visualizing the Process: Workflows and Mechanisms
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
The mechanism of DNA uptake in this compound transfection is believed to occur via endocytosis. The positively charged calcium ions interact with the negatively charged phosphate backbone of the DNA, leading to the formation of a co-precipitate. This precipitate adheres to the cell surface and is subsequently internalized by the cell.
Conclusion
References
A Comparative Guide to Hydroxyapatite and β-Tricalcium Phosphate in Bone Repair
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate biomaterial is a critical determinant in the success of bone regeneration strategies. Among the various synthetic bone graft substitutes, calcium phosphate ceramics, particularly hydroxyapatite (HA) and beta-trithis compound (β-TCP), have garnered significant attention due to their chemical similarity to the mineral phase of bone, biocompatibility, and osteoconductivity. This guide provides an objective comparison of the performance of HA and β-TCP in bone repair, supported by experimental data, detailed methodologies, and an exploration of the underlying molecular signaling pathways.
Performance Comparison: Hydroxyapatite vs. β-Trithis compound
The fundamental difference between hydroxyapatite and β-trithis compound lies in their solubility and, consequently, their in vivo resorption rates. This key distinction influences their biological and mechanical performance in bone regeneration applications.
Osteoconductivity and Osteoinductivity
Both HA and β-TCP are osteoconductive, meaning they provide a scaffold for new bone growth.[1] However, their osteoinductive potential—the ability to recruit and stimulate the differentiation of mesenchymal stem cells into osteoblasts—can vary. Some studies suggest that the higher solubility of β-TCP may lead to a local increase in calcium and phosphate ion concentrations, which can enhance osteoinduction.[2] Biphasic this compound (BCP), a combination of HA and β-TCP, is often utilized to leverage the properties of both materials for improved bioactivity.[2]
Biodegradability
Hydroxyapatite is characterized by its low resorption rate, providing a stable, long-term scaffold for bone ingrowth.[1][3] In contrast, β-TCP is a bioresorbable material that is gradually replaced by new bone tissue. The faster resorption of β-TCP can be advantageous in preventing the long-term presence of foreign material and allowing for more natural bone remodeling.
Mechanical Properties
The mechanical strength of this compound scaffolds is crucial for load-bearing applications. Generally, dense HA exhibits higher compressive strength than β-TCP. However, for porous scaffolds, the mechanical properties are highly dependent on the porosity, pore size, and manufacturing process.
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies comparing the performance of hydroxyapatite and β-trithis compound.
| Parameter | Hydroxyapatite (HA) | β-Trithis compound (β-TCP) | Study Details | Citation |
| Osteoconductivity (Modified van Hemert's Score) | Lower | Significantly Higher (p = 0.0009) | Medial open-wedge high tibial osteotomy in humans, 18-month follow-up. | |
| New Bone Formation (%) | 38.82% (at 120 days in a composite with 65% HA) | 50.59% (α-TCP at 120 days) | Rat calvarial defect model. Note: study used α-TCP, a different polymorph of TCP. | |
| Time for Disappearance of Radiolucent Zone | 17 weeks | 9.7 weeks | Human patients after bone tumor excision. |
| Parameter | Hydroxyapatite (HA) | β-Trithis compound (β-TCP) | Study Details | Citation |
| Absorption Rate (%) at 6 months | 13.7 ± 6.8 | 35.3 ± 15.8 (p = 0.001) | Opening wedge high tibial osteotomy in humans. | |
| Absorption Rate (%) at 1 year | 24.2 ± 6.3 | 49.6 ± 14.3 (p < 0.0001) | Opening wedge high tibial osteotomy in humans. | |
| In Vivo Resorption | Minimal to no obvious biodegradation | Partially to fully absorbed and replaced by new bone | Long-term follow-up in human patients after bone tumor excision. |
| Parameter | Material | Porosity (%) | Compressive Strength (MPa) | Study Details | Citation |
| Compressive Strength | HA/β-TCP composite scaffolds | ~25-80 | ~3-50 | Robocasting fabrication technique. | |
| Compressive Strength | PLA/β-TCP composite | Not specified | 52.1 (with 10% β-TCP) | Fused Deposition Modeling (FDM) 3D printing. | |
| Compressive Strength | Sintered β-TCP scaffolds | 56.42 | 16.53 | Light-cured β-TCP paste for FDM. | |
| Compressive Strength | Sintered β-TCP scaffolds | 64.79 | 10.42 | Light-cured β-TCP paste for FDM. |
Experimental Protocols
In Vivo Bone Defect Model (Rat Calvaria)
A common preclinical model to evaluate bone regeneration involves creating a critical-sized defect in the calvaria of rats.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats are used.
-
Anesthesia: The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A sagittal incision is made on the scalp to expose the calvarial bone.
-
A critical-sized defect (typically 5 mm in diameter) is created in the parietal bone using a trephine bur under constant irrigation with sterile saline.
-
The defect is then filled with the test material (HA or β-TCP granules/scaffold) or left empty as a control.
-
The periosteum and skin are sutured in layers.
-
-
Post-operative Care: Analgesics are administered post-operatively to manage pain.
-
Evaluation: Animals are euthanized at specific time points (e.g., 4, 8, 12 weeks). The calvaria are harvested for analysis.
-
Analysis:
-
Micro-Computed Tomography (µCT): To quantitatively assess new bone volume, trabecular thickness, and other bone morphometric parameters.
-
Histology: The harvested calvaria are fixed, decalcified (if necessary), embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize new bone formation, cellular infiltration, and material resorption.
-
Histomorphometry: Quantitative analysis of histological sections is performed to measure the area of new bone formation.
-
Cell Culture for Osteoblast Seeding on Scaffolds
In vitro studies are essential to understand the cellular response to biomaterials.
-
Cell Source: Primary human osteoblasts, mesenchymal stem cells (MSCs), or osteoblastic cell lines (e.g., MC3T3-E1) are commonly used.
-
Scaffold Preparation: Porous HA and β-TCP scaffolds are sterilized (e.g., with ethylene oxide or gamma radiation).
-
Cell Seeding:
-
Cells are cultured in appropriate growth medium (e.g., DMEM with 10% FBS and antibiotics).
-
Once confluent, cells are trypsinized, counted, and resuspended in culture medium.
-
A known number of cells are seeded onto the scaffolds, often using a dynamic seeding method (e.g., with a spinner flask or bioreactor) to ensure even cell distribution.
-
-
Culture Conditions: The cell-seeded scaffolds are cultured in an incubator at 37°C and 5% CO2. The culture medium is changed every 2-3 days.
-
Osteogenic Differentiation: To induce osteogenic differentiation, the growth medium is supplemented with osteogenic factors such as dexamethasone, β-glycerophosphate, and ascorbic acid.
-
Analysis:
-
Cell Viability/Proliferation: Assays such as MTT or AlamarBlue are used to assess cell viability and proliferation at different time points.
-
Alkaline Phosphatase (ALP) Activity: ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.
-
Mineralization: Alizarin Red S staining is used to visualize and quantify calcium deposition, an indicator of late-stage osteoblast differentiation.
-
Gene Expression: Real-time quantitative PCR (RT-qPCR) is used to measure the expression of osteogenic marker genes (e.g., RUNX2, ALP, osteocalcin, collagen type I).
-
Scanning Electron Microscopy (SEM): To visualize cell attachment, spreading, and morphology on the scaffold surface.
-
Signaling Pathways in Bone Regeneration
The interaction of HA and β-TCP with cells triggers specific intracellular signaling pathways that govern osteogenic differentiation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of osteoblast differentiation. Both HA and β-TCP can activate the MAPK pathway, particularly the Extracellular signal-Regulated Kinase (ERK) and p38 subfamilies. Activation of these pathways can lead to the phosphorylation of key transcription factors like RUNX2, a master regulator of osteogenesis.
References
- 1. Beta-trithis compound shows superior absorption rate and osteoconductivity compared to hydroxyapatite in open-wedge high tibial osteotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p38 MAPK Signaling in Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of hydroxyapatite and beta trithis compound as bone substitutes after excision of bone tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Calcium Phosphate vs. Lipofectamine for Gene Transfection
For researchers, scientists, and drug development professionals, the efficient delivery of genetic material into cells is a cornerstone of daily work. The choice of transfection method can significantly impact experimental outcomes, timelines, and budgets. This guide provides a detailed comparison of two widely used techniques: the classic calcium phosphate precipitation method and the popular lipid-based reagent, Lipofectamine.
This comparison delves into the cost-effectiveness, transfection efficiency, and cytotoxicity of each method, supported by experimental data. Detailed protocols and visual workflows are provided to aid in selecting the most appropriate technique for your specific research needs.
At a Glance: Key Differences
| Feature | This compound | Lipofectamine |
| Cost | Low | High |
| Efficiency | Variable, cell-type dependent | Generally high and reproducible |
| Cytotoxicity | Can be significant | Generally lower than this compound |
| Ease of Use | Requires careful optimization | Relatively simple and straightforward |
| Reproducibility | Can be variable | High |
Performance Metrics: A Quantitative Comparison
The selection of a transfection reagent is often a trade-off between cost, efficiency, and cell health. The following tables summarize quantitative data from comparative studies.
Table 1: Cost-Effectiveness
| Reagent | Relative Cost per Transfection |
| This compound | 1x |
| Lipofectamine | ~5x[1][2] |
Table 2: Transfection Efficiency in HEK293T Cells
| Reagent | Transfection Efficiency (%) |
| This compound | 49.0 ± 3.1[3][4] |
| Lipofectamine 3000 | 51.7 ± 4.9[3] |
Data represents the mean percentage of eGFP-positive cells ± standard deviation.
Table 3: Cytotoxicity
While specific percentages of cell viability can vary greatly depending on the cell type, plasmid, and experimental conditions, the general consensus is that Lipofectamine exhibits lower cytotoxicity compared to this compound. One study indicated that cells transfected with Lipofectamine showed 60% viability, which was slightly lower than the 67% viability observed with another non-viral method, while this compound can sometimes cause cell death by disrupting the cell membrane. Another study noted that while both electroporation and lipofection showed high transfection efficiency (over 80%), they also exhibited high cell toxicity. In contrast, an optimized this compound protocol demonstrated good efficiency (over 60% GFP-positive cells) and better cell viability.
The Underlying Mechanism: Cellular Entry
Both this compound-DNA co-precipitates and Lipofectamine-DNA complexes are primarily taken up by cells through endocytosis. Research suggests that both clathrin-mediated and caveolae-mediated endocytic pathways are involved in the internalization of these transfection complexes.
Caption: Cellular uptake of transfection complexes via endocytosis.
Experimental Protocols
Below are representative protocols for both this compound and Lipofectamine 3000 transfection methods. Note that optimal conditions will vary depending on the cell line and plasmid used.
This compound Transfection Protocol
This protocol is a common starting point for the this compound method.
Materials:
-
2x HEPES-buffered saline (HBS)
-
2.5 M CaCl₂
-
Plasmid DNA
-
Sterile, deionized water
-
Complete cell culture medium
Procedure:
-
Seed cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
In a sterile microfuge tube, mix plasmid DNA with 2.5 M CaCl₂. Add sterile water to the desired final volume.
-
Add the DNA-CaCl₂ mixture dropwise to an equal volume of 2x HBS while gently vortexing or bubbling.
-
Incubate the mixture at room temperature for 20-30 minutes to allow a fine precipitate to form.
-
Add the precipitate dropwise to the cells in the 6-well plate.
-
Gently swirl the plate to distribute the precipitate evenly.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
Remove the medium containing the precipitate and replace it with fresh, pre-warmed complete culture medium.
-
Incubate the cells for 24-72 hours before assaying for gene expression.
Caption: Workflow for this compound transfection.
Lipofectamine 3000 Transfection Protocol
This protocol is a standard procedure for using Lipofectamine 3000.
Materials:
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA
-
Complete cell culture medium
Procedure:
-
Seed cells in a 6-well plate to be 70-90% confluent at the time of transfection.
-
In a sterile microfuge tube, dilute plasmid DNA in Opti-MEM™ medium. Add P3000™ Reagent and mix.
-
In a separate sterile microfuge tube, dilute Lipofectamine 3000 Reagent in Opti-MEM™ medium.
-
Combine the diluted DNA and the diluted Lipofectamine 3000 Reagent. Mix gently and incubate for 10-15 minutes at room temperature to allow complex formation.
-
Add the DNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assaying for gene expression. It is generally not necessary to change the medium after transfection.
Caption: Workflow for Lipofectamine 3000 transfection.
Conclusion: Making the Right Choice
The decision between this compound and Lipofectamine transfection hinges on the specific priorities of the experiment.
-
For large-scale screenings or when budget is a primary constraint, this compound is a highly cost-effective option. However, it requires careful optimization and may not be suitable for sensitive or difficult-to-transfect cell lines due to its potential for higher cytotoxicity and lower efficiency.
-
For experiments demanding high transfection efficiency, reproducibility, and minimal impact on cell viability, Lipofectamine is often the superior choice. While more expensive, its ease of use and robust performance can save valuable time and resources in the long run, particularly for precious samples or complex experimental setups.
Ultimately, for any new cell line or application, it is advisable to perform a small-scale pilot experiment to determine the optimal transfection method that balances efficiency, cell health, and cost for your specific research goals.
References
- 1. CedarCommons - Scholars Symposium: Cost Comparison of this compound Transfection and Lipofectamine Transfection for Production of PCDH19 Protein in HeLa Cells [digitalcommons.cedarville.edu]
- 2. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]
- 3. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain | PLOS One [journals.plos.org]
A Researcher's Guide to Evaluating Calcium Phosphate Transfection Success
The calcium phosphate co-precipitation method is a widely utilized and cost-effective technique for introducing foreign DNA into eukaryotic cells.[1][2][3][4] Its success hinges on the formation of a fine precipitate of DNA and this compound, which adheres to the cell surface and is taken up by endocytosis.[1] While seemingly straightforward, the efficiency of this method can be highly variable, influenced by factors such as cell type, plasmid DNA quality, and precise control over reaction conditions like pH and temperature.
For researchers in molecular biology and drug development, accurately quantifying the success of a transfection experiment is critical. This guide provides a comparative overview of the methods used to evaluate transfection efficiency, detailed experimental protocols, and a comparison with alternative transfection technologies.
Section 1: Quantitative Evaluation of Transfection Success
Several robust methods exist to quantify the efficiency of transfection. The choice of method often depends on the experimental goals, the nature of the transfected plasmid, and the available laboratory equipment.
1. Reporter Gene Assays: This is a common and sensitive method for quantifying gene expression. It involves the use of a plasmid containing a "reporter gene" that codes for an easily detectable protein.
-
Luciferase Assays: These assays are highly sensitive and have a broad dynamic range. The luciferase enzyme, when mixed with its substrate, produces a light signal (bioluminescence) that is proportional to the amount of enzyme present. Dual-luciferase systems, which use a second reporter gene (like Renilla luciferase) as an internal control, can normalize for variations in cell number and transfection efficiency, leading to more robust results.
-
β-Galactosidase (LacZ) Assays: This is another enzymatic reporter system where the β-galactosidase enzyme cleaves a substrate to produce a colored product, which can be quantified using a spectrophotometer.
2. Fluorescent Protein Expression: The use of fluorescent proteins like Green Fluorescent Protein (GFP) allows for direct visualization and quantification of transfected cells.
-
Fluorescence Microscopy: This method provides a quick, qualitative assessment of transfection efficiency by visualizing the percentage of fluorescent cells in a population.
-
Flow Cytometry: For a more precise and quantitative analysis, flow cytometry can be used to measure the fluorescence of individual cells within a large population. This technique can simultaneously determine the percentage of transfected cells (transfection efficiency) and the level of protein expression per cell.
3. Real-Time Quantitative PCR (RT-qPCR): This powerful technique measures the amount of specific messenger RNA (mRNA) transcribed from the transfected gene. By converting the mRNA to complementary DNA (cDNA) and then amplifying it, RT-qPCR provides a highly sensitive and accurate measure of transgene expression levels. It can also be used to determine the number of transgene copies integrated into the host genome in stable transfections.
4. Cytotoxicity Assays: It is also crucial to assess the health of the cells post-transfection, as the process itself can be toxic.
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Trypan Blue Exclusion: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.
Table 1: Comparison of Methods to Evaluate Transfection Success
| Method | Principle | Advantages | Disadvantages | Primary Output |
| Luciferase Assay | Enzymatic reaction produces light (bioluminescence) | Extremely high sensitivity, wide dynamic range, highly quantitative. | Requires cell lysis, specialized equipment (luminometer). | Relative Light Units (RLU) |
| Fluorescence Microscopy (e.g., GFP) | Direct visualization of fluorescent protein expression | Quick, non-invasive visualization of living cells. | Less quantitative, subject to photobleaching. | Percentage of fluorescent cells (estimate) |
| Flow Cytometry (e.g., GFP) | Laser-based detection of fluorescence in single cells | Highly quantitative, measures both efficiency and expression level per cell, high-throughput. | Requires expensive equipment, cells must be in suspension. | Percentage of positive cells, Mean Fluorescence Intensity (MFI) |
| RT-qPCR | Quantification of transgene mRNA levels | Extremely sensitive, highly specific for gene expression. | Measures mRNA not protein, complex workflow, requires careful normalization. | Ct values, relative gene expression |
| Cytotoxicity Assays (e.g., MTT, LDH) | Measures cell viability or membrane integrity | Provides crucial information on the health of the cell population. | Indirect measure of transfection success. | Absorbance/Fluorescence (viability %) |
Section 2: Experimental Protocols
Protocol 1: this compound Transfection of Adherent Cells (HEK293)
This protocol is adapted for a 10 cm dish. Volumes should be scaled accordingly for other plate sizes.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA (10-20 µg, high purity)
-
2 M CaCl₂, sterile filtered
-
2X HEPES-Buffered Saline (HBS), pH 7.05
-
Sterile, deionized water
Procedure:
-
Cell Plating: The day before transfection, plate HEK293 cells so they reach 50-70% confluency on the day of transfection. Some protocols suggest plating cells 4-6 hours prior to transfection can improve efficiency.
-
Prepare DNA-Calcium Mix (Solution A): In a sterile tube, mix:
-
10-20 µg of plasmid DNA
-
Add sterile water to a final volume of 450 µl.
-
Add 50 µl of 2 M CaCl₂. Mix gently.
-
-
Prepare Precipitate:
-
Place 500 µl of 2X HBS into a separate sterile tube.
-
While gently vortexing or bubbling the HBS, add the DNA-Calcium mix (Solution A) dropwise. A fine, opalescent precipitate should form.
-
-
Incubation: Let the mixture sit at room temperature for 20-30 minutes.
-
Transfection: Add the entire precipitate mixture dropwise and evenly over the cells in the 10 cm dish. Gently swirl the plate to distribute.
-
Incubation with Cells: Incubate the cells with the precipitate overnight (8-16 hours) at 37°C in a CO₂ incubator.
-
Medium Change: The next morning, remove the medium containing the precipitate, wash the cells once with PBS, and add 10 ml of fresh, pre-warmed complete medium.
-
Assay: Incubate the cells for another 24-48 hours before proceeding with your chosen method for evaluating transfection success (e.g., luciferase assay, GFP analysis).
Protocol 2: Dual-Luciferase® Reporter Assay
This protocol is a general guideline for a 96-well plate format.
Materials:
-
Transfected cells in a 96-well plate
-
Passive Lysis Buffer (e.g., from Promega kit)
-
Luciferase Assay Reagent II (LAR II - Firefly luciferase substrate)
-
Stop & Glo® Reagent (Renilla luciferase substrate)
-
Luminometer
Procedure:
-
Cell Lysis:
-
Remove the culture medium from the wells.
-
Wash the cells once with PBS.
-
Add 20-100 µl of 1X Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15 minutes on a rocking platform to ensure complete lysis.
-
-
Firefly Luciferase Measurement:
-
Equilibrate the LAR II reagent to room temperature.
-
Add 20-100 µl of LAR II to the luminometer reading tube or well.
-
Carefully transfer 20 µl of the cell lysate into the tube/well. Mix by pipetting.
-
Immediately place the sample in the luminometer and initiate the reading for Firefly luciferase activity.
-
-
Renilla Luciferase Measurement:
-
Following the Firefly reading, inject 20-100 µl of Stop & Glo® Reagent into the same sample. This quenches the Firefly signal and initiates the Renilla reaction.
-
Immediately measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each sample. This normalized value represents the experimental reporter activity, corrected for transfection efficiency.
-
Section 3: Comparison with Alternative Transfection Methods
While this compound is inexpensive, other methods may offer higher efficiency or lower cytotoxicity, particularly for hard-to-transfect cells.
Lipofection (e.g., Lipofectamine): This method uses cationic lipid vesicles (liposomes) to encapsulate DNA and fuse with the cell membrane. It is generally more efficient and reproducible than this compound, but also more expensive.
Electroporation: This physical method applies an electrical pulse to cells, creating transient pores in the cell membrane through which DNA can enter. It can be highly efficient for a wide variety of cell types, including those difficult to transfect by chemical means, but can also lead to significant cell death.
Viral-Mediated Transduction: This involves using modified viruses (e.g., lentivirus, adenovirus) as vectors to deliver genetic material into cells. It is typically the most efficient method, especially for primary cells and in vivo applications, but requires significant expertise and adherence to biosafety protocols.
Table 2: Performance Comparison of Transfection Methods
| Method | Efficiency | Cytotoxicity | Cost | Reproducibility | Best For |
| This compound | Low to Moderate | Moderate | Very Low | Low to Moderate | Common, robust cell lines (e.g., HEK293); large-scale transfections. |
| Lipofection | Moderate to High | Moderate to High | High | High | A wide variety of cell lines; high-efficiency transient expression. |
| Electroporation | High | High | Moderate (instrument) | Moderate | Hard-to-transfect cells (e.g., primary cells, suspension cells). |
| Viral Transduction | Very High | Low to Moderate | Very High | High | Primary cells, stable cell line generation, in vivo studies. |
Section 4: Visualizing the Workflow
Diagrams created with Graphviz DOT language illustrate the key processes.
Caption: Workflow for this compound Transfection and Evaluation.
Caption: Methods for Evaluating Transfection Success.
References
A Head-to-Head Comparison of Leading Transfection Reagents
For researchers in cell biology, drug development, and gene therapy, the efficient delivery of nucleic acids into eukaryotic cells is a critical first step. The choice of transfection reagent can significantly impact experimental success, influencing both the efficiency of gene delivery and the health of the cultured cells. This guide provides an objective, data-driven comparison of several popular transfection reagents, offering insights into their performance across various cell lines and providing detailed protocols to aid in experimental design.
Performance Comparison: Efficiency and Viability
The ideal transfection reagent combines high transfection efficiency with low cytotoxicity. To facilitate a direct comparison, the following tables summarize quantitative data from studies evaluating the performance of leading reagents in commonly used cell lines.
Table 1: Transfection Efficiency (% of cell population expressing the reporter gene)
| Cell Line | Lipofectamine® 3000 | FuGENE® HD | ViaFect™ | jetPEI® | Reference(s) |
| HEK293 | ~75-90% | ~70-85% | High | High | [1][2][3] |
| HeLa | High | ~80-90% | High | High | [4][5] |
| CHO-K1 | ~55-64% | ~74% | High | Moderate | |
| MCF-7 | Moderate | Moderate | Moderate | High | |
| K562 | High | Low | Moderate | Moderate | |
| RAW 264.7 | High | Low | Low | Moderate |
Note: "High," "Moderate," and "Low" are used when specific percentages were not available in the cited literature but a qualitative comparison was provided. Performance can vary based on experimental conditions.
Table 2: Cell Viability (% of viable cells post-transfection compared to control)
| Cell Line | Lipofectamine® 3000 | FuGENE® HD | ViaFect™ | jetPEI® | Reference(s) |
| HEK293 | Good | High | High | High | |
| HeLa | Moderate | High | High | Good | |
| CHO-K1 | Good | High | High | Good | |
| H9T-cells | Low (with pCDH) | High | N/A | N/A |
Note: "High," "Good," and "Moderate" are qualitative descriptors based on the source data. Cytotoxicity can be influenced by the amount of reagent and DNA used.
Mechanisms of Action: A Visual Guide
The process of transfection, while complex, can be visualized to better understand how these reagents deliver their nucleic acid cargo into the cell. The two primary mechanisms for the reagents discussed are cationic lipid-mediated and polymer-based transfection.
Cationic Lipid-Mediated Transfection
Cationic lipids, the basis for reagents like Lipofectamine®, possess a positively charged head group and a hydrophobic tail. These lipids form liposomes that encapsulate negatively charged nucleic acids, creating a "lipoplex." The overall positive charge of the lipoplex facilitates its interaction with the negatively charged cell membrane, leading to uptake through endocytosis.
Caption: Cationic lipid-mediated transfection workflow.
Polymer-Based Transfection
Cationic polymers, such as polyethylenimine (PEI) found in jetPEI®, function in a similar manner by complexing with nucleic acids to form "polyplexes." These polymers are often highly branched, allowing for efficient condensation of the nucleic acid. The polyplex is then taken up by the cell via endocytosis. A key feature of many polymer-based reagents is the "proton sponge effect," which facilitates endosomal escape.
Caption: Polymer-based transfection workflow.
Detailed Experimental Protocols
Reproducibility in transfection experiments is highly dependent on a consistent and optimized protocol. Below are detailed, step-by-step protocols for several of the compared reagents. These protocols are based on manufacturer's recommendations for a 6-well plate format and may require optimization for specific cell types and nucleic acids.
Lipofectamine® 3000 Transfection Protocol
This protocol is designed for the transfection of plasmid DNA into a wide range of eukaryotic cells.
Materials:
-
Lipofectamine® 3000 Reagent
-
P3000™ Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Plasmid DNA
-
Cells plated in a 6-well plate (should be 70-90% confluent at the time of transfection)
Procedure:
-
Cell Plating: The day before transfection, seed cells in a 6-well plate so that they reach 70-90% confluency at the time of transfection.
-
Dilution of Lipofectamine® 3000: In a sterile tube, dilute 3.75-7.5 µL of Lipofectamine® 3000 Reagent in 250 µL of Opti-MEM™ Medium. Mix gently.
-
Dilution of DNA and P3000™ Reagent: In a separate sterile tube, dilute the plasmid DNA in Opti-MEM™ Medium and add the P3000™ Reagent. Mix well.
-
Complex Formation: Add the diluted DNA/P3000™ mixture to the diluted Lipofectamine® 3000 Reagent (1:1 ratio).
-
Incubation: Incubate the DNA-lipid complex for 10-15 minutes at room temperature.
-
Addition to Cells: Add the entire volume of the DNA-lipid complex to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C for 2-4 days before analyzing for gene expression.
Caption: Lipofectamine® 3000 transfection workflow.
FuGENE® HD Transfection Protocol
FuGENE® HD is a non-liposomal reagent suitable for a broad range of cell lines, including those that are difficult to transfect.
Materials:
-
FuGENE® HD Transfection Reagent
-
Serum-free medium (e.g., DMEM)
-
Plasmid DNA
-
Cells plated in a 6-well plate (50-90% confluent)
Procedure:
-
Preparation: Allow FuGENE® HD Reagent and serum-free medium to come to room temperature. Mix the FuGENE® HD by inverting the vial.
-
Dilution: In a sterile tube, add a volume of serum-free medium such that the final volume after adding DNA and the reagent will be 100 µL.
-
Add DNA: Add 2 µg of plasmid DNA to the tube containing the medium and mix well.
-
Add FuGENE® HD: Pipette 6 µL of FuGENE® HD reagent directly into the diluted DNA solution. Mix well.
-
Incubation: Incubate the mixture for 5-15 minutes at room temperature.
-
Addition to Cells: Add the entire 100 µL of the complex to one well of a 6-well plate containing cells in their growth medium.
-
Incubation: Incubate the transfected cells at 37°C for 24-48 hours before analysis.
Caption: FuGENE® HD transfection workflow.
ViaFect™ Transfection Reagent Protocol
ViaFect™ is known for its high efficiency and low toxicity across a wide variety of cell lines.
Materials:
-
ViaFect™ Transfection Reagent
-
Serum-free medium
-
Plasmid DNA
-
Cells plated in a 96-well plate (approximately 75% confluent)
Procedure (for a 96-well plate format):
-
Preparation: Allow ViaFect™ Reagent to reach room temperature and mix by inverting.
-
Complex Preparation: In a sterile tube, add serum-free medium. Add 1 µg of plasmid DNA and mix. For a 3:1 reagent to DNA ratio, add 3 µL of ViaFect™ Reagent. Mix. The final volume should be 100 µL.
-
Incubation: Incubate the transfection complexes for 5-20 minutes at room temperature.
-
Addition to Cells: Add 5-10 µL of the transfection complex to each well of a 96-well plate containing cells in their growth medium. Mix gently.
-
Incubation: Return the plate to the incubator and incubate for 24-48 hours before assaying for gene expression.
Caption: ViaFect™ transfection workflow.
jetPEI® Transfection Protocol
jetPEI® is a linear polyethylenimine-based reagent suitable for the transfection of a variety of adherent and suspension cells.
Materials:
-
jetPEI® Reagent
-
150 mM NaCl solution
-
Plasmid DNA
-
Cells plated in a 24-well plate (50-70% confluent)
Procedure (for a 24-well plate format):
-
Cell Plating: The day before transfection, seed cells so they are 50-70% confluent on the day of transfection.
-
Dilute DNA: In a sterile tube, dilute 1 µg of DNA in 150 mM NaCl to a final volume of 50 µL. Vortex gently.
-
Dilute jetPEI®: In a separate sterile tube, dilute 2 µL of jetPEI® reagent in 150 mM NaCl to a final volume of 50 µL. Vortex gently.
-
Complex Formation: Add the 50 µL of diluted jetPEI® solution to the 50 µL of diluted DNA solution all at once. Vortex immediately.
-
Incubation: Incubate the mixture for 15 to 30 minutes at room temperature.
-
Addition to Cells: Add the 100 µL of the jetPEI®/DNA mixture drop-wise to the cells in their culture medium.
-
Incubation: Return the plate to the incubator and assay for gene expression 24 to 48 hours later.
Caption: jetPEI® transfection workflow.
References
- 1. ViaFect™ Transfection Reagent | Transfection Assay | E4981 | Promega [promega.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
A Researcher's Guide to Measuring Calcium Phosphate Transfection Efficiency
For researchers and professionals in drug development, accurately assessing the efficiency of gene delivery is paramount. Calcium phosphate transfection, a widely used and cost-effective method, requires precise quantification of its success. This guide provides a comprehensive comparison of various methods to measure its efficiency, supported by experimental data and detailed protocols. We also compare the performance of this compound transfection with common alternatives.
Measuring Transfection Efficiency: A Comparative Overview
Several robust methods exist to quantify the percentage of successfully transfected cells and the expression levels of the introduced gene. The choice of method often depends on the specific experimental needs, available equipment, and the nature of the transfected plasmid.
| Method | Principle | Advantages | Disadvantages |
| Reporter Gene Assays (e.g., GFP, Luciferase) | The transfected plasmid carries a reporter gene whose product is easily detectable and quantifiable.[1][2][3][4][5] | High sensitivity, quantitative, and allows for normalization of transfection efficiency between experiments. | Requires co-transfection of a reporter plasmid, which might not perfectly reflect the expression of the gene of interest. |
| Flow Cytometry | Quantifies the percentage of cells expressing a fluorescent reporter protein (e.g., GFP) at a single-cell level. | Highly quantitative, provides data on both the percentage of transfected cells and the intensity of expression per cell. | Requires a flow cytometer and fluorescently tagged proteins or antibodies. |
| Fluorescence Microscopy | Visualizes and counts the number of fluorescently labeled cells in a population. | Simple, cost-effective, and provides a direct visual assessment of transfection. | Less quantitative than flow cytometry and can be subjective. Prone to sampling bias. |
| Quantitative PCR (qPCR) | Measures the amount of transfected plasmid DNA or the resulting mRNA transcripts. | Highly sensitive and specific for quantifying nucleic acids. | Does not directly measure protein expression, which is often the primary goal of transfection. mRNA levels may not always correlate with protein levels. |
Performance Comparison: this compound vs. Alternative Transfection Methods
The efficiency of this compound transfection can vary significantly depending on the cell type and experimental conditions. Here's a comparison with other popular transfection methods, with a focus on HEK293T cells, a commonly used cell line.
| Transfection Method | Typical Efficiency in HEK293T cells | Advantages | Disadvantages |
| This compound | 49.0% ± 3.1% | Inexpensive and simple to perform. | Prone to variability, sensitive to pH and temperature, and can be cytotoxic to some cells. |
| Lipid-based (e.g., Lipofectamine) | 51.7% ± 4.9% (Lipofectamine 3000) | High efficiency for a broad range of cell types, reproducible. | More expensive than this compound. |
| Electroporation | Can be highly efficient, but cell-type dependent. | Effective for hard-to-transfect cells, including primary and suspension cells. | Requires specialized equipment and can cause significant cell death. |
Note: The provided efficiency for HEK293T cells is based on a specific study and can vary based on the plasmid, cell passage number, and specific protocol used.
Experimental Workflows and Protocols
To ensure reproducibility and accuracy, detailed protocols for both transfection and efficiency measurement are crucial.
Transfection and Measurement Workflow
Caption: General workflow for cell transfection followed by various efficiency measurement techniques.
This compound Transfection Protocol (for a 6-well plate)
This protocol is a standard method for transfecting adherent cells.
Materials:
-
2M CaCl₂ solution, sterile
-
2x HEPES-buffered saline (HBS), pH 7.05, sterile
-
Plasmid DNA (high quality, 1 µg/µL)
-
Complete culture medium
-
Adherent cells (e.g., HEK293T)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they are 70-80% confluent on the day of transfection.
-
Prepare DNA-Calcium Mix: In a sterile tube, mix 2-5 µg of plasmid DNA with sterile water to a final volume of 50 µL. Add 50 µL of 2.5M CaCl₂ and mix gently.
-
Form Precipitate: While vortexing the 2x HBS solution (100 µL in a separate sterile tube), add the DNA-calcium mixture dropwise. A fine precipitate should form.
-
Incubation: Let the mixture sit at room temperature for 20-30 minutes.
-
Transfection: Add the precipitate dropwise to the cells in the 6-well plate containing fresh medium. Gently swirl the plate to distribute the precipitate evenly.
-
Incubate: Incubate the cells at 37°C in a CO₂ incubator for 16-24 hours.
-
Post-Transfection: The next day, remove the medium containing the precipitate and replace it with fresh, pre-warmed complete medium.
-
Assay: Assay for gene expression 24-72 hours post-transfection.
Lipid-Based Transfection Protocol (e.g., Lipofectamine)
This protocol provides a general guideline for using a commercial lipid-based transfection reagent.
Materials:
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free medium (e.g., Opti-MEM)
-
Plasmid DNA (high quality)
-
Complete culture medium
-
Adherent cells
Procedure:
-
Cell Seeding: Seed cells as described for the this compound protocol.
-
Prepare DNA Solution: In a sterile tube, dilute 2-5 µg of plasmid DNA in 250 µL of serum-free medium.
-
Prepare Lipid Solution: In a separate sterile tube, dilute 5-10 µL of the lipid reagent in 250 µL of serum-free medium. Incubate for 5 minutes at room temperature.
-
Form DNA-Lipid Complexes: Combine the diluted DNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Add the DNA-lipid complexes dropwise to the cells in the 6-well plate.
-
Incubate: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before assaying for gene expression.
Electroporation Protocol (General)
This is a general protocol for electroporation of mammalian cells. Specific parameters will need to be optimized for each cell type.
Materials:
-
Electroporator and compatible cuvettes
-
Electroporation buffer
-
Plasmid DNA (high quality)
-
Suspension cells or trypsinized adherent cells
Procedure:
-
Cell Preparation: Harvest and wash the cells, then resuspend them in electroporation buffer at a concentration of 1x10⁶ to 1x10⁷ cells/mL.
-
Prepare for Electroporation: In a sterile tube, mix 10-20 µg of plasmid DNA with the cell suspension. Transfer the mixture to an electroporation cuvette.
-
Electroporation: Place the cuvette in the electroporator and deliver the electrical pulse using pre-optimized settings (voltage, capacitance, resistance).
-
Recovery: Allow the cells to recover in the cuvette for 10-15 minutes at room temperature.
-
Plating: Gently transfer the cells to a culture dish containing pre-warmed complete medium.
-
Incubate and Assay: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before analysis.
Methods for Quantifying Transfection Efficiency
Flow Cytometry Workflow for GFP Transfection
Caption: Workflow for quantifying GFP transfection efficiency using flow cytometry.
Protocol for Flow Cytometry:
-
Cell Preparation: 24-48 hours post-transfection, gently wash the cells with PBS.
-
Harvesting: For adherent cells, detach them using trypsin and then neutralize with complete medium. For suspension cells, pellet them by centrifugation.
-
Resuspension: Resuspend the cell pellet in cold PBS or FACS buffer (PBS with 1-2% FBS) to a concentration of approximately 1x10⁶ cells/mL.
-
Filtering: Pass the cell suspension through a 40 µm cell strainer to obtain a single-cell suspension.
-
Data Acquisition: Analyze the cells on a flow cytometer equipped with a laser appropriate for exciting the fluorescent protein (e.g., a 488 nm laser for GFP).
-
Analysis: Use an untransfected cell sample to set the gate for background fluorescence. The percentage of cells with fluorescence intensity above this gate represents the transfection efficiency.
Fluorescence Microscopy and ImageJ Analysis
Protocol:
-
Imaging: 24-48 hours post-transfection, visualize the cells under a fluorescence microscope. Capture images from several random fields of view for both the fluorescent channel (e.g., GFP) and the brightfield channel.
-
Image Analysis (using ImageJ/Fiji):
-
Open the brightfield image and use the "Threshold" tool to create a binary image that highlights the cells. Use the "Analyze Particles" function to count the total number of cells.
-
Open the corresponding fluorescence image and apply a threshold to isolate the fluorescent signal.
-
Count the number of fluorescent cells using "Analyze Particles".
-
-
Calculate Efficiency: Transfection Efficiency (%) = (Number of fluorescent cells / Total number of cells) x 100.
Quantitative PCR (qPCR) for Transgene Expression
Protocol:
-
RNA Extraction: 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit. It is crucial to perform a DNase treatment to remove any contaminating plasmid DNA.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for the transfected gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative expression of the transgene using the ΔΔCt method, normalizing to the housekeeping gene. This will provide a measure of the transcript level, which can be an indicator of transfection success, though not a direct measure of the percentage of transfected cells.
References
A Researcher's Guide to Validating Protein Expression Following Calcium Phosphate Transfection
For researchers and professionals in drug development, the successful introduction of genetic material into cells is a foundational step for studying protein function and therapeutic potential. Calcium phosphate transfection stands as a classic, cost-effective method for this purpose. This guide provides an objective comparison of this compound transfection with other common techniques, supported by experimental data, and offers detailed protocols for validating the resulting protein expression.
Comparing Transfection Methods: A Data-Driven Overview
Choosing the right transfection method is critical for experimental success, with trade-offs between efficiency, cell viability, and cost. The following tables summarize quantitative data comparing this compound transfection with two other widely used methods: lipofection and electroporation.
| Table 1: Comparison of Transfection Efficiency (%) | |||
| Cell Type | This compound | Lipofection (Lipofectamine) | Electroporation |
| HEK293T | ~49.0%[1][2] | ~51.7% - >80%[1][2][3] | >80% |
| Mesenchymal Stem Cells (Murine) | ~70-80% | >80% | >80% |
| Mesenchymal Stem Cells (Human) | ~30% | Not Specified | Not Specified |
| HeLa | <50% | Higher than this compound | Not Specified |
| NK-92 | Suboptimal | Not Specified | ~3.2% |
| Table 2: Comparison of Cell Viability | |||
| Cell Type | This compound | Lipofection (Lipofectamine) | Electroporation |
| Mesenchymal Stem Cells (Murine) | Good (cell number doubled) | High Toxicity (cell number < original) | High Toxicity (cell number < original) |
| General Comparison | Can cause cell death | Generally less toxic than this compound | Can cause substantial cell death |
| NK-92 | Not Specified | Not Specified | ~40.7% |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for this compound transfection and subsequent protein expression validation techniques.
This compound Transfection Protocol for HEK293 Cells
This protocol is optimized for the transfection of HEK293 cells in a 10 cm dish.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA (high quality)
-
2.5 M CaCl₂
-
2x HEPES-buffered saline (HBS), pH 7.05
-
Sterile water
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells so they reach 70-80% confluency on the day of transfection.
-
Prepare DNA-CaCl₂ Mixture:
-
In a sterile tube, mix 10-20 µg of plasmid DNA.
-
Add sterile water to a final volume of 450 µL.
-
Add 50 µL of 2.5 M CaCl₂ and mix well.
-
-
Formation of Precipitate:
-
While gently bubbling 500 µL of 2x HBS with a pipette, add the DNA-CaCl₂ mixture dropwise.
-
A fine, opalescent precipitate should form.
-
Incubate the mixture at room temperature for 20-30 minutes.
-
-
Transfection:
-
Add the DNA-calcium phosphate precipitate dropwise and evenly to the cells.
-
Gently swirl the dish to distribute the precipitate.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-16 hours.
-
-
Post-Transfection:
-
After incubation, remove the medium containing the precipitate.
-
Wash the cells gently with 1x PBS.
-
Add fresh, pre-warmed complete culture medium.
-
Incubate for 24-72 hours before analyzing protein expression.
-
Validation of Protein Expression
1. Western Blotting
Western blotting allows for the detection and relative quantification of a specific protein from a population of cells.
a. Cell Lysis:
-
After the desired post-transfection incubation period, place the culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
b. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
c. SDS-PAGE and Transfer:
-
Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
d. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with wash buffer (e.g., TBST) for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane again as in step 3.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay for quantifying the amount of a specific protein in a sample.
a. Sample Preparation:
-
Prepare cell lysates as described for Western blotting (steps 1a and 1b).
-
Dilute the lysates to an appropriate concentration in a suitable buffer.
b. ELISA Procedure (Sandwich ELISA):
-
Coat the wells of a 96-well plate with a capture antibody specific for the target protein and incubate overnight at 4°C.
-
Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the wells with a blocking buffer for 1-2 hours at room temperature.
-
Wash the wells.
-
Add the prepared cell lysate samples and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the wells.
-
Add a detection antibody (specific to a different epitope on the target protein) and incubate for 1-2 hours at room temperature.
-
Wash the wells.
-
Add an enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
Calculate the protein concentration in the samples based on the standard curve.
3. Fluorescence Microscopy for Reporter Genes (e.g., GFP)
This method allows for the visualization of protein expression and localization in living or fixed cells.
a. Cell Preparation:
-
Seed cells on glass coverslips in a culture dish.
-
Perform the transfection as described above.
-
After 24-72 hours of incubation, proceed with imaging live cells or fix the cells.
b. Live-Cell Imaging:
-
Gently wash the cells with pre-warmed PBS or imaging medium.
-
Mount the coverslip on a microscope slide with a drop of imaging medium.
-
Observe the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorescent protein (e.g., a blue light excitation source and a green emission filter for GFP).
c. Imaging of Fixed Cells:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with a detergent like Triton X-100 if intracellular staining with antibodies is required.
-
(Optional) Mount the coverslip with a mounting medium containing DAPI to counterstain the nuclei.
-
Observe the cells under a fluorescence microscope.
Visualizing the Process: Diagrams and Workflows
To further clarify these complex processes, the following diagrams illustrate key workflows and concepts.
References
- 1. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transfection methods for high-throughput cellular assays of voltage-gated calcium and sodium channels involved in pain | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Calcium Phosphate in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Calcium phosphate, a common reagent in various biological and chemical applications, is generally considered non-hazardous. However, its disposal requires adherence to specific procedures to ensure compliance with local regulations and to maintain a safe laboratory environment. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific type of this compound being used (e.g., monobasic, dibasic, tribasic). While generally having low toxicity, some forms of this compound can be irritating to the skin and eyes.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the specific regulations of your institution and locality. The following workflow outlines the decision-making process and procedural steps for proper disposal.
Waste Identification and Segregation
-
Solid this compound Waste:
-
Carefully sweep up solid this compound waste, avoiding the generation of dust.[1] For spills, it is recommended to ventilate the area after material pickup is complete.[1]
-
Place the collected solid waste into a clearly labeled, sealed container.[1] It is best practice to use the original container if it is available and in good condition.
-
Do not mix this compound waste with other chemical waste to prevent unintended reactions.[2]
-
-
Aqueous Solutions of this compound:
-
For solutions, the primary consideration is whether they can be disposed of down the sanitary sewer. This is often permissible for non-hazardous, water-soluble salts, but it is crucial to verify with your institution's Environmental Health and Safety (EHS) department.
-
If sewer disposal is not permitted, collect the aqueous waste in a labeled, sealed container.
-
Evaluation for Disposal Route
Consult your institution's EHS guidelines and local regulations to determine the appropriate disposal route. This compound is often classified as a non-hazardous waste, which may allow for disposal in a municipal landfill or, in some cases, down the sanitary sewer.
-
Landfill Disposal (for solid, non-hazardous waste):
-
Ensure the this compound waste is securely contained in a sealed and properly labeled container.
-
Follow your institution's procedures for the disposal of non-hazardous solid waste. This may involve placing it in a designated dumpster for landfill collection.
-
-
Sanitary Sewer Disposal (for approved aqueous solutions):
-
Obtain explicit approval from your EHS department before disposing of any chemical down the drain.
-
If approved, flush the solution with a large excess of water (a 20-fold excess is often recommended) to ensure dilution.
-
-
Hazardous Waste Collection:
-
If the this compound is mixed with other hazardous chemicals, or if your local regulations classify it as hazardous waste, it must be disposed of through a licensed chemical waste contractor.
-
Store the sealed and labeled container in a designated hazardous waste accumulation area until it is collected by your institution's EHS personnel.
-
A commonly cited disposal method for this compound in safety data sheets is Flinn Suggested Disposal Method #26a . This method pertains to the disposal of non-hazardous solid waste. The specific procedural details for this method are proprietary to the Flinn Scientific Catalog/Reference Manual and should be consulted if available at your institution.
Experimental Protocols
While specific experimental protocols for the disposal of pure this compound are not typically required due to its low hazard level, if the waste is acidic or basic, neutralization may be necessary before disposal.
Neutralization of Acidic or Basic this compound Solutions:
-
Perform the procedure in a fume hood while wearing appropriate PPE.
-
If the solution is acidic, slowly add a dilute solution of a base (e.g., sodium carbonate or sodium hydroxide) while stirring.
-
If the solution is basic, slowly add a dilute solution of an acid (e.g., hydrochloric acid) while stirring.
-
Monitor the pH of the solution using pH paper or a pH meter.
-
Adjust the pH to a neutral range (typically between 6 and 8) before proceeding with the approved disposal method.
Data Presentation
As this compound is generally considered non-hazardous, there is typically no quantitative data such as concentration limits for disposal, unless specified by local regulations for sewer systems. Always consult your local wastewater authority for specific discharge limits.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Phosphate
Essential safety protocols and operational guidance for laboratory professionals engaged in research and development.
For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling calcium phosphate, a compound widely utilized in applications ranging from biomaterials to gene transfection. Adherence to these procedures will not only safeguard personnel but also uphold the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in powdered form, the appropriate Personal Protective Equipment (PPE) is non-negotiable to prevent inhalation, skin, and eye contact.
Recommended PPE for Handling this compound:
| PPE Category | Item | Standard/Specification |
| Eye Protection | Safety glasses with side shields or goggles | EN166 (EU) or ANSI Z87.1 (US) compliant |
| Hand Protection | Nitrile or latex gloves | Check for chemical compatibility and breakthrough times |
| Respiratory Protection | Dust mask or respirator | NIOSH (US) or EN 149 (EU) approved, especially when dust is generated |
| Body Protection | Laboratory coat | Standard laboratory attire |
Quantitative Safety and Physical Data
While specific occupational exposure limits for this compound are not extensively defined, it is often treated as "Particulates Not Otherwise Regulated" (PNOR), also known as nuisance dust. The following table summarizes key quantitative data.
Physical, Chemical, and Safety Data for this compound:
| Property | Value |
| Occupational Exposure Limits (as PNOR) | |
| OSHA PEL (Total Dust) | 15 mg/m³ (8-hour TWA) |
| OSHA PEL (Respirable Fraction) | 5 mg/m³ (8-hour TWA) |
| Physical and Chemical Properties | |
| Molecular Formula | Ca₃(PO₄)₂ (Trithis compound) |
| Molecular Weight | 310.18 g/mol (Trithis compound) |
| Appearance | White, odorless, crystalline or amorphous powder[1][2] |
| Melting Point | 1670 °C (Trithis compound)[2] |
| Density | 3.14 g/cm³ (Trithis compound)[2] |
| Solubility | Insoluble in water and ethanol; soluble in dilute acids[1] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE readily available and inspected for integrity.
-
Weighing and Dispensing: Conduct all weighing and dispensing of powdered this compound in a well-ventilated area or a fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the this compound powder to the liquid to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean the work area to remove any residual powder.
Disposal Plan:
-
Waste Collection: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed by your institution's safety protocols.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance.
Experimental Protocol: this compound-Mediated Transfection
This compound co-precipitation is a widely used method for introducing DNA into eukaryotic cells. The following is a generalized protocol; specific conditions may need optimization depending on the cell line and plasmid used.
-
Cell Preparation: One day prior to transfection, plate cells in a 10 cm dish to be 50-80% confluent on the day of the procedure.
-
DNA-Calcium Chloride Mixture: In a sterile tube, mix your plasmid DNA with a 2.5 M calcium chloride solution.
-
Formation of Precipitate: Add the DNA-calcium chloride mixture dropwise to an equal volume of 2x HEPES-buffered saline (HBS) while gently vortexing or bubbling air through the HBS. A fine, opalescent precipitate should form.
-
Incubation: Let the mixture stand at room temperature for 15-30 minutes.
-
Transfection: Add the this compound-DNA precipitate dropwise and evenly to the cell culture medium. Gently swirl the plate to distribute the precipitate.
-
Incubation with Cells: Incubate the cells with the precipitate for 4-16 hours in a CO₂ incubator.
-
Post-Transfection: After incubation, remove the medium containing the precipitate and replace it with fresh, complete medium.
-
Assay: Assay for gene expression 24-72 hours post-transfection.
Visualizing Safety and Cellular Interactions
To further clarify the procedural flow and biological impact of this compound, the following diagrams have been generated.
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
Caption: A diagram illustrating the endocytosis of this compound nanoparticles and their subsequent influence on intracellular signaling pathways.
By integrating these safety protocols, operational plans, and experimental guidelines into your laboratory practices, you can confidently and safely harness the scientific potential of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
